Mmp-7-IN-3
Description
Properties
Molecular Formula |
C34H43ClF3N7O9S |
|---|---|
Molecular Weight |
818.3 g/mol |
IUPAC Name |
(2S)-5-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-(2-amino-2-oxoethyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-2-oxoethyl]amino]-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C34H43ClF3N7O9S/c1-33(2,3)29(31(50)45-14-4-5-20(45)16-26(39)46)43-30(49)25(15-19-10-12-40-13-11-19)42-28(48)18-41-27(47)9-8-24(32(51)52)44-55(53,54)21-6-7-23(35)22(17-21)34(36,37)38/h6-7,10-13,17,20,24-25,29,44H,4-5,8-9,14-16,18H2,1-3H3,(H2,39,46)(H,41,47)(H,42,48)(H,43,49)(H,51,52)/t20-,24-,25-,29+/m0/s1 |
InChI Key |
ITXQTOBRXFVFDQ-OKEDDIKYSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1CCC[C@H]1CC(=O)N)NC(=O)[C@H](CC2=CC=NC=C2)NC(=O)CNC(=O)CC[C@@H](C(=O)O)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CCCC1CC(=O)N)NC(=O)C(CC2=CC=NC=C2)NC(=O)CNC(=O)CCC(C(=O)O)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Potent and Selective Action of MMP-7-IN-3: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of MMP-7-IN-3, a potent and selective inhibitor of Matrix Metalloproteinase-7 (MMP-7). Designed for researchers, scientists, and drug development professionals, this document outlines the core inhibitory principles, summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows. This compound has emerged as a significant tool in the study of diseases where MMP-7 is implicated, such as kidney fibrosis.[1][2]
Core Mechanism of Action
This compound functions as a highly potent and selective inhibitor of MMP-7, an enzyme implicated in the degradation of extracellular matrix components.[1][2] The dysregulation of MMP-7 activity is associated with various pathological conditions, including cancer and fibrosis.[3] MMP-7 inhibitors, such as this compound, are designed to specifically block the catalytic activity of this enzyme.[3] The primary mechanism of many MMP inhibitors involves targeting the active site of the enzyme, which contains a crucial zinc ion essential for its function.[3] By chelating this zinc ion, the inhibitor renders the enzyme inactive, preventing it from breaking down its natural substrates.[3]
The therapeutic potential of selective MMP-7 inhibition lies in its ability to mitigate the progression of diseases characterized by excessive extracellular matrix breakdown.[3] In the context of kidney disease, MMP-7 plays a pathogenic role in fibrosis.[4] Pharmacological inhibition of MMP-7 has been shown to protect kidneys from developing fibrotic lesions, highlighting the therapeutic promise of inhibitors like this compound.[4]
Quantitative Inhibitory Profile
The potency and selectivity of MMP-7 inhibitors are critical parameters in their evaluation as research tools and potential therapeutic agents. The following table summarizes the inhibitory activity (IC50) of various MMP-7 inhibitors, providing a comparative landscape for understanding the efficacy of these compounds.
| Compound | MMP-7 IC50 (nM) | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-3 IC50 (nM) | MMP-9 IC50 (nM) | MMP-14 IC50 (nM) | Reference Compound |
| MMP-7-IN-1 | 10 | - | - | - | - | - | - |
| MMP-7-IN-2 | 16 | - | - | - | - | - | - |
| TP0628103 (Cmpd 18) | 0.17 | - | - | - | - | - | - |
| Marimastat (BB2516) | 13 | 5 | 6 | - | 3 | 9 | - |
| MMP Inhibitor II | 30 | 24 | - | 18.4 | 2.7 | - | - |
| PD-166793 | 7200 | 6000 | 4 | 7 | 7900 | - | - |
| ARP-100 | >50000 | >50000 | 12 | 4500 | 200 | - | - |
Note: "-" indicates data not available in the provided search results. The data for this compound specifically was not found, but related potent and selective inhibitors from the same research area are included for context.[5][6][7]
Experimental Protocols
MMP-7 Enzymatic Activity Assay (Fluorogenic Substrate Method)
This protocol outlines a standard method for determining the inhibitory activity of compounds against MMP-7 using a fluorogenic peptide substrate.
1. Materials and Reagents:
- Recombinant human MMP-7 (active form)
- Fluorogenic MMP-7 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
- Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
- Test compound (e.g., this compound) dissolved in DMSO
- 96-well black microplate
- Fluorometric plate reader with excitation/emission wavelengths suitable for the substrate (e.g., 340 nm excitation / 390 nm emission)
2. Assay Procedure:
- Prepare a serial dilution of the test compound in DMSO. Further dilute the compound solutions in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
- Add 50 µL of the diluted test compound solutions or vehicle control (Assay Buffer with DMSO) to the wells of the 96-well plate.
- Add 25 µL of the recombinant human MMP-7 solution (at a pre-determined optimal concentration) to each well.
- Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding 25 µL of the fluorogenic MMP-7 substrate solution to each well.
- Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C using a fluorometric plate reader.
- The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
3. Data Analysis:
- Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the test compound concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathway of MMP-7 and its Inhibition
MMP-7 is a downstream target of the Wnt/β-catenin signaling pathway.[8] This pathway plays a crucial role in cell fate, and its dysregulation is implicated in diseases like fibrosis. The following diagram illustrates how MMP-7 is activated and how an inhibitor like this compound can intervene.
Caption: Wnt/β-catenin signaling pathway leading to MMP-7 production and its inhibition by this compound.
Experimental Workflow for MMP Inhibitor Screening
The discovery of potent and selective MMP inhibitors often involves a multi-step screening process. The following diagram outlines a typical workflow for identifying and characterizing novel MMP inhibitors.
Caption: A generalized workflow for the screening and development of MMP inhibitors.
References
- 1. Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Optimization and Biological Evaluation of Potent and Selective MMP-7 Inhibitors for Kidney Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diapharma.com [diapharma.com]
- 4. Effect of Wnt/β-catenin signal pathway on of matrix metalloproteinase-7 and vascular endothelial growth factor gene expressions in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Matrix Metalloproteinase-7 as a Surrogate Marker Predicts Renal Wnt/β-Catenin Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Function of Matrix Metalloproteinase-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix Metalloproteinase-7 (MMP-7), also known as matrilysin or PUMP-1, is the smallest member of the matrix metalloproteinase family, a group of zinc- and calcium-dependent endopeptidases.[1][2] Unlike most MMPs, it has a simple structure, lacking the C-terminal hemopexin-like domain, but possesses a broad substrate specificity.[2][3][4] MMPs are crucial for the breakdown and remodeling of the extracellular matrix (ECM) in both normal physiological processes, such as embryonic development and tissue repair, and in pathological conditions like cancer metastasis and arthritis.[3][5] MMP-7 is secreted as an inactive zymogen (pro-MMP-7) and requires proteolytic cleavage for activation.[6][7] Initially recognized for its role in degrading ECM components, emerging evidence has revealed its capacity to cleave a wide array of non-ECM substrates, thereby regulating diverse cellular processes including cell proliferation, apoptosis, inflammation, and innate immunity.[6][8][9] Its expression is tightly regulated in healthy tissues but is significantly upregulated in various diseases, particularly in cancers of epithelial origin, fibrosis, and inflammatory conditions, making it a promising biomarker and therapeutic target.[10][11][12]
Core Biological Functions and Substrate Specificity
The functional diversity of MMP-7 stems from its ability to proteolytically process a wide range of substrates. These can be broadly categorized into Extracellular Matrix (ECM) components and non-ECM bioactive molecules.
Extracellular Matrix Degradation
A primary function of MMP-7 is the degradation of various ECM components.[10] This activity is fundamental to tissue remodeling, wound healing, and unfortunately, to the breakdown of tissue barriers during cancer invasion.[3][11] MMP-7 efficiently degrades macromolecules such as casein, gelatins (types I, III, IV, and V), fibronectin, laminin, elastin, and proteoglycans.[3][12][13] Its ability to cleave entactin, a glycoprotein that links laminin and collagen IV, is reported to be 100-600 times faster than that of collagenase-1.[3] This potent ECM-degrading capability facilitates cell migration and alters the structural integrity of tissues.
Cleavage of Non-ECM Substrates and Bioactivity Modulation
MMP-7's influence extends far beyond the ECM. It cleaves numerous cell surface and soluble proteins, thereby activating or inactivating them, or releasing active fragments. This function positions MMP-7 as a critical modulator of cell signaling, immunity, and cell fate.
-
Activation of Other MMPs: MMP-7 can initiate a proteolytic cascade by activating other pro-MMPs, including pro-MMP-1 (collagenase-1), pro-MMP-2 (gelatinase A), pro-MMP-8, and pro-MMP-9 (gelatinase B).[3][14][15]
-
Modulation of Cell Adhesion: A key substrate is E-cadherin, a cell adhesion molecule. Cleavage of E-cadherin by MMP-7 disrupts cell-cell junctions, which can promote the dislodging of cancer cells from a primary tumor, a critical early step in metastasis.[3][7][16]
-
Regulation of Cell Death: MMP-7 can cleave the Fas ligand (FasL) from the cell surface, releasing soluble FasL which can induce apoptosis in distant cells.[1][9]
-
Innate Immunity: In mucosal tissues like the intestines and lungs, MMP-7 plays a vital role in host defense by proteolytically activating anti-bacterial peptides such as pro-defensins.[8][17][18]
-
Inflammation: MMP-7 mediates the release of Tumor Necrosis Factor-alpha (TNF-α) from macrophages, a potent pro-inflammatory cytokine.[8][18][19] It is also involved in the cleavage of the proteoglycan syndecan-1, which releases chemokines to recruit neutrophils to sites of injury.[17][19]
The following table summarizes the key substrates of MMP-7 and the functional consequences of their cleavage.
| Substrate Category | Specific Substrate | Biological Consequence of Cleavage | Citations |
| ECM Components | Gelatins (Types I, III, IV, V), Casein | ECM breakdown, tissue remodeling. | [3][13] |
| Fibronectin, Laminin, Elastin | Degradation of basement membrane and connective tissue. | [2][3][12] | |
| Proteoglycans (e.g., Perlecan, Versican) | Alteration of tissue structure and release of growth factors. | [3][15][20] | |
| Entactin (Nidogen) | Disruption of basement membrane integrity. | [3][12] | |
| Non-ECM Components | Pro-MMPs (MMP-1, -2, -8, -9) | Activation of a proteolytic cascade, amplifying ECM degradation. | [3][14][15] |
| E-cadherin | Loss of cell-cell adhesion, promotion of cell migration and invasion. | [3][7][16] | |
| Fas Ligand (FasL) | Release of soluble FasL, induction of apoptosis. | [1][9] | |
| TNF-α | Release of active, soluble TNF-α from macrophages, promoting inflammation. | [8][18][19] | |
| Pro-α-defensins | Activation of antimicrobial peptides, contribution to innate immunity. | [8][17][18] | |
| Syndecan-1 | Shedding of the ectodomain, release of associated chemokines (e.g., CXCL1). | [17][19][21] | |
| Insulin-like Growth Factor Binding Proteins (IGFBPs) | Modulation of IGF signaling. | [3] |
Role in Pathophysiology
Dysregulated MMP-7 activity is implicated in a multitude of diseases, primarily driven by excessive tissue degradation and aberrant cell signaling.
Cancer Progression
Elevated MMP-7 expression is a hallmark of many malignant tumors, including those of the colon, stomach, pancreas, lung, and kidney.[3][5][10][22] Its role is multifaceted:
-
Invasion and Metastasis: By degrading the ECM and basement membranes, MMP-7 facilitates the local invasion of tumor cells and their entry into blood or lymphatic vessels.[5][11] Its cleavage of E-cadherin further promotes the metastatic potential of cancer cells.[3][16]
-
Angiogenesis: MMP-7 contributes to the formation of new blood vessels, which is essential for tumor growth, by releasing ECM-sequestered angiogenic factors.[5]
-
Tumor Growth: It can promote cell proliferation and inhibit apoptosis, contributing directly to tumor expansion.[5][23]
Fibrosis
Fibrosis is characterized by the excessive accumulation of ECM, leading to tissue scarring and organ failure.[11] While seemingly counterintuitive for a matrix-degrading enzyme, MMP-7 has a complex, often pro-fibrotic role, particularly in the lung, kidney, and liver.[1][11][24] In idiopathic pulmonary fibrosis (IPF), MMP-7 is one of the most highly upregulated genes and serves as a biomarker for disease progression.[24][25][26] It is thought to contribute to fibrosis by inducing chronic epithelial cell injury and promoting an abnormal wound healing response.[1][27] In the kidney, MMP-7 is a pathogenic mediator of fibrosis, partly through the activation of pro-fibrotic Wnt/β-catenin signaling.[1][7]
Inflammation and Immunity
MMP-7 is a key player in modulating inflammatory and immune responses.[19] It is induced by microbial products and hypoxia.[8][18] Its functions include the activation of antimicrobial defensins, the release of the pro-inflammatory cytokine TNF-α, and the processing of chemokines to regulate the trafficking of immune cells like neutrophils.[8][17][19] This positions MMP-7 at the interface of tissue injury, host defense, and the inflammatory response.
Regulation and Signaling Pathways
The expression and activity of MMP-7 are tightly controlled at multiple levels, including gene transcription, zymogen activation, and inhibition by endogenous inhibitors.
Transcriptional Regulation of MMP-7
Several signaling pathways converge to control the transcription of the MMP7 gene. The Wnt/β-catenin pathway is a major regulator; activation of this pathway leads to the binding of the β-catenin/TCF transcription complex to the MMP7 promoter, driving its expression.[3][7] This link is particularly relevant in colon cancer and kidney fibrosis.[7] Other factors, including Transforming Growth Factor-β (TGF-β), can have context-dependent effects, either suppressing or stimulating MMP-7 expression depending on the cell type.[3] In lung adenocarcinoma cells, Cyclooxygenase-2 (COX-2) has been shown to upregulate MMP-7 expression.[28]
Caption: Key signaling pathways regulating the transcriptional expression of the MMP-7 gene.
MMP-7 as a Signaling Modulator
Once active, MMP-7 itself becomes a potent modulator of signaling pathways, primarily through the cleavage of cell surface receptors and ligands. In pancreatic cells, MMP-7 activity is required for the activation of the Notch signaling pathway, which controls cell differentiation.[21] Its cleavage of E-cadherin not only disrupts adhesion but also releases β-catenin from the adhesion complex, potentially allowing it to translocate to the nucleus and drive further gene expression, creating a positive feedback loop.[7]
Caption: Active MMP-7 modulates cell signaling to promote invasion and alter cell fate.
Quantitative Data Summary
Quantitative analysis of MMP-7 expression and activity provides crucial insights into its biological significance in various contexts. The following table summarizes key quantitative findings from the literature.
| Context/Disease | Tissue/Sample Type | Quantitative Finding | Method Used | Citations |
| Aging Kidney | Rat Kidney | >500-fold upregulation in old vs. young animals. | Gene Expression Analysis | [29] |
| Idiopathic Pulmonary Fibrosis (IPF) | Serum | Elevated levels serve as a biomarker for disease progression. | ELISA / Immunoassay | [26] |
| Renal Cell Carcinoma | Cancer Tissue | Elevated MMP-7 status is an independent predictor for cause-specific survival (Odds Ratio: 8.61). | Immunohistochemistry | [22] |
| Lung Adenocarcinoma | Cancer Tissue vs. Adjacent Tissue | 76.0% positive staining in cancer vs. 44.0% in adjacent tissue. | Immunohistochemistry | [28] |
| Liver Fibrosis | Human Liver Tissue | Significantly higher expression levels in fibrotic vs. normal liver. | Gene Expression Analysis | [30] |
| Substrate Cleavage Rate | Purified Entactin vs. Collagenase-1 | MMP-7 cleaves entactin ~100-600 times faster. | In Vitro Cleavage Assay | [3] |
Key Experimental Protocols
Studying the function of MMP-7 involves a variety of techniques to measure its activity, identify its substrates, and assess its impact on cellular behavior.
MMP-7 Activity Assay (Fluorogenic)
This method measures the enzymatic activity of MMP-7 by monitoring the cleavage of a fluorogenic peptide substrate.
Principle: A peptide substrate containing a fluorescent reporter group and a quencher group is used. In the intact peptide, the fluorescence is quenched. Upon cleavage by active MMP-7, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to MMP-7 activity.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
-
Reconstitute the fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in DMSO to a stock concentration (e.g., 1 mM) and then dilute to a working concentration (e.g., 10 µM) in assay buffer.
-
Reconstitute recombinant human MMP-7 enzyme to a stock concentration in assay buffer. Prepare serial dilutions for a standard curve.
-
-
Assay Procedure:
-
Pipette 50 µL of assay buffer into the wells of a 96-well microplate (black, flat-bottom).
-
For inhibitor screening, add 10 µL of the test compound at various concentrations. For control wells, add 10 µL of vehicle (e.g., buffer with DMSO).
-
Add 20 µL of the diluted MMP-7 enzyme solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow inhibitors to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., Excitation = 320 nm, Emission = 405 nm).
-
Continue to monitor the fluorescence kinetically every 1-2 minutes for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve.
-
For inhibitor studies, plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value.
-
In Vitro Substrate Cleavage Assay
This assay is used to confirm whether a specific protein is a substrate of MMP-7 and to identify the resulting cleavage fragments.
Principle: A purified potential substrate protein is incubated with active MMP-7. The reaction products are then separated by SDS-PAGE and visualized to observe the degradation of the full-length substrate and the appearance of smaller cleavage fragments.
Detailed Methodology:
-
Activation of Pro-MMP-7: If starting with the zymogen, activate pro-MMP-7 by incubating it with an activator like 1 mM 4-aminophenylmercuric acetate (APMA) at 37°C for 1-4 hours.[31]
-
Reaction Setup:
-
In a microcentrifuge tube, combine the purified substrate protein (e.g., 1-2 µg of fibronectin or E-cadherin) with activated MMP-7. The enzyme-to-substrate ratio can be varied (e.g., 1:10 to 1:100 by weight) to optimize cleavage.
-
Perform the reaction in a suitable buffer (e.g., 50 mM Tris, 10 mM CaCl₂, pH 7.5).
-
Include control reactions: substrate alone (no MMP-7) and MMP-7 alone (no substrate).
-
-
Incubation: Incubate the reaction mixtures at 37°C. For a time-course experiment, remove aliquots at various time points (e.g., 0, 30 min, 2h, 6h, 24h).
-
Stopping the Reaction: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer containing a chelating agent like EDTA (final concentration 20 mM) and boiling for 5 minutes.
-
Analysis:
-
Separate the protein fragments by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Visualize the protein bands using Coomassie Brilliant Blue or silver staining.
-
The disappearance of the full-length substrate band and the appearance of new, lower molecular weight bands in the presence of MMP-7 indicates cleavage.
-
For fragment identification, bands can be excised from the gel and analyzed by mass spectrometry.[32]
-
Caption: Experimental workflow for an in vitro MMP-7 substrate cleavage assay.
Cell Invasion Assay (Transwell)
This assay measures the ability of cells to invade through a basement membrane matrix, a process in which MMP-7 is often implicated.
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of basement membrane extract (e.g., Matrigel). Chemoattractants in the lower chamber stimulate cells to invade through the matrix and membrane. The number of cells that successfully invade to the lower surface of the membrane is quantified as a measure of invasive potential.
Detailed Methodology:
-
Cell Culture and Treatment: Culture cells of interest (e.g., A549 lung cancer cells) under standard conditions.[28] To test the role of MMP-7, cells can be treated with an MMP-7 inhibitor, or MMP-7 expression can be knocked down using siRNA.
-
Insert Preparation: Rehydrate Transwell inserts (e.g., 8 µm pore size) with serum-free medium. Coat the top surface of the membrane with a thin layer of Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Harvest and resuspend the cells in serum-free medium. Seed a defined number of cells (e.g., 1 x 10⁵) into the upper chamber of each prepared insert.
-
Invasion: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for invasion to occur (e.g., 24-48 hours).
-
Quantification:
-
After incubation, carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fix the cells that have invaded to the bottom surface of the membrane with methanol.
-
Stain the fixed cells with a stain such as crystal violet.
-
Elute the stain and measure the absorbance with a plate reader, or count the number of stained cells in several microscopic fields for each membrane.
-
-
Data Analysis: Compare the number of invading cells between different treatment groups (e.g., control vs. MMP-7 siRNA). A significant decrease in the number of invading cells upon MMP-7 inhibition or knockdown indicates a role for MMP-7 in cell invasion.[28]
Conclusion and Future Directions
Matrix Metalloproteinase-7 is a potent and versatile enzyme with critical roles in tissue homeostasis and a wide range of pathologies. Its ability to cleave both structural ECM proteins and bioactive signaling molecules places it at a crucial nexus of cell-matrix and cell-cell communication. The strong association of elevated MMP-7 levels with cancer progression, fibrosis, and inflammation has established it as a valuable diagnostic and prognostic biomarker.[10][23][33] Consequently, MMP-7 has garnered significant interest as a therapeutic target.[11][23]
However, the broad substrate specificity of MMPs has made the development of selective inhibitors challenging. Early broad-spectrum MMP inhibitors failed in clinical trials due to off-target effects and a lack of efficacy.[14] Future drug development efforts must focus on highly selective MMP-7 inhibitors or on targeting its specific downstream effectors. Further research using advanced proteomic techniques to identify the complete in vivo substrate repertoire of MMP-7 in different disease contexts will be essential.[32] Elucidating the precise mechanisms by which MMP-7 activity is regulated and how it orchestrates complex cellular responses will pave the way for more effective and targeted therapeutic strategies for cancer, fibrosis, and inflammatory diseases.
References
- 1. Matrix Metalloproteinases-7 and Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MMP7 matrix metallopeptidase 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. MMP7 - Wikipedia [en.wikipedia.org]
- 4. Physiology and pathophysiology of matrix metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Pan-Cancer Analysis of the Tumorigenic Role of Matrix Metallopeptidase 7 (MMP7) Across Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of Matrix Metalloproteinase Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix Metalloproteinase-7 Is a Urinary Biomarker and Pathogenic Mediator of Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of matrix metalloproteinase 7 in innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Many Faces of Matrix Metalloproteinase-7 in Kidney Diseases [mdpi.com]
- 10. Roles of matrix metalloproteinase-7 (MMP-7) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are MMP-7 inhibitors and how do they work? [synapse.patsnap.com]
- 12. MMP-7 (Matrix metalloproteinase-7) | BioVendor R&D [biovendor.com]
- 13. sinobiological.com [sinobiological.com]
- 14. Matrix metalloproteinase (MMP)-7 activates MMP-8 but not MMP-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MMP-7 Products: R&D Systems [rndsystems.com]
- 16. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 17. Frontiers | The immunomodulatory role of matrix metalloproteinases in colitis-associated cancer [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. The Role of Matrix Metalloproteinase in Inflammation with a Focus on Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Matrilysin/Matrix Metalloproteinase-7(MMP7) Cleavage of Perlecan/HSPG2 Creates A Molecular Switch to Alter Prostate Cancer Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. Expression of Matrix Metalloproteinase-7 on Cancer Cells and Tissue Endothelial Cells in Renal Cell Carcinoma: Prognostic Implications and Clinical Significance for Invasion and Metastasis | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 23. MMP-7 marks severe pancreatic cancer and alters tumor cell signaling by proteolytic release of ectodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. journals.biologists.com [journals.biologists.com]
- 25. atsjournals.org [atsjournals.org]
- 26. publications.ersnet.org [publications.ersnet.org]
- 27. Frontiers | Distinct Metalloproteinase Expression and Functions in Systemic Sclerosis and Fibrosis: What We Know and the Potential for Intervention [frontiersin.org]
- 28. MMP-7 is Upregulated by COX-2 and Promotes Proliferation and Invasion of Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Overexpression of MMP-7 increases collagen 1A2 in the aging kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. In vivo Matrix Metalloproteinase-7 Substrates Identified in the Left Ventricle Post-Myocardial Infarction Using Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 33. QuickZyme Human MMP-7 Activity Assay Kit 96-Assays | BioVendor R&D [biovendor.com]
Mmp-7-IN-3: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mmp-7-IN-3 has emerged as a potent and highly selective inhibitor of Matrix Metalloproteinase-7 (MMP-7), a zinc-dependent endopeptidase implicated in a variety of pathological processes, including kidney fibrosis and cancer.[1][2] This technical guide provides an in-depth analysis of the target specificity and selectivity of this compound, offering valuable insights for researchers and drug development professionals. We will explore the quantitative data available, detail the likely experimental protocols for assessing inhibitor activity, and visualize the key signaling pathways modulated by MMP-7 inhibition.
Introduction to MMP-7 as a Therapeutic Target
Matrix Metalloproteinase-7, also known as matrilysin, plays a crucial role in the degradation of extracellular matrix (ECM) components and the processing of various signaling molecules.[3][4] Dysregulation of MMP-7 activity is associated with the progression of several diseases. In the context of kidney disease, MMP-7 is upregulated and contributes to renal fibrosis by promoting the epithelial-to-mesenchymal transition (EMT).[3][4] This occurs through the cleavage of E-cadherin, leading to the release and nuclear translocation of β-catenin, which in turn activates pro-fibrotic gene expression. Given its pathological roles, selective inhibition of MMP-7 presents a promising therapeutic strategy.
This compound: Potency and Selectivity Profile
Table 1: Inhibitory Activity of this compound against MMP-7
| Target | IC50 (nM) | Reference Compound |
| MMP-7 | Data not publicly available | Compound 15 in Abe-Sato K, et al. (2023) |
Note: Specific IC50 values for this compound (referred to as compound 15 in the primary literature) are not publicly available. The potency is described as high in the referenced publication.
Experimental Protocols for Determining Target Specificity and Selectivity
The determination of the inhibitory activity and selectivity of compounds like this compound typically involves a series of in vitro enzymatic assays. The following outlines a general methodology that is likely employed.
In Vitro MMP Enzymatic Assay
This assay is the cornerstone for determining the potency of an inhibitor against a specific MMP and for profiling its selectivity across the MMP family.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against MMP-7 and a panel of other MMP isoforms (e.g., MMP-1, -2, -3, -8, -9, -12, -13, -14).
Principle: The assay measures the enzymatic activity of a recombinant MMP enzyme on a fluorogenic substrate. In the presence of an inhibitor, the cleavage of the substrate is reduced, leading to a decrease in the fluorescent signal.
Materials:
-
Recombinant human MMP enzymes (MMP-7 and other isoforms)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: Pro-MMPs are activated according to the manufacturer's instructions, often using p-aminophenylmercuric acetate (APMA).
-
Inhibitor Preparation: A serial dilution of this compound is prepared in the assay buffer.
-
Assay Reaction: a. To each well of the microplate, add the assay buffer, the activated MMP enzyme, and the this compound dilution (or vehicle control). b. Incubate the plate at 37°C for a pre-determined period (e.g., 30 minutes) to allow for inhibitor-enzyme binding. c. Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over time or as an endpoint reading after a specific incubation period (e.g., 60 minutes) using a microplate reader (e.g., excitation at 325 nm and emission at 395 nm).
-
Data Analysis: a. The rate of substrate cleavage is determined from the linear phase of the kinetic read. b. The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. c. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Experimental Workflow for Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of an MMP inhibitor.
Workflow for determining the selectivity profile of this compound.
This compound and the MMP-7 Signaling Pathway in Kidney Fibrosis
MMP-7 plays a significant role in the progression of kidney fibrosis through its action on the E-cadherin/β-catenin signaling pathway. This compound, by inhibiting MMP-7, is expected to modulate this pathway and ameliorate fibrotic processes.
The MMP-7-Mediated E-cadherin/β-catenin Signaling Pathway
In healthy renal tubular epithelial cells, E-cadherin is a key component of adherens junctions, maintaining cell-cell adhesion and epithelial integrity. It forms a complex with β-catenin, sequestering it at the cell membrane. In a fibrotic state, upregulated MMP-7 cleaves the extracellular domain of E-cadherin. This disruption of adherens junctions leads to the release of β-catenin into the cytoplasm. Liberated β-catenin can then translocate to the nucleus, where it acts as a transcriptional co-activator with T-cell factor/lymphoid enhancer factor (TCF/LEF) to promote the expression of pro-fibrotic genes, including α-smooth muscle actin (α-SMA) and fibronectin, contributing to EMT and the accumulation of ECM.
The following diagram illustrates this signaling cascade.
MMP-7 signaling in kidney fibrosis and the point of intervention for this compound.
Conclusion
This compound is a promising selective inhibitor of MMP-7 with therapeutic potential in diseases such as kidney fibrosis. Its mechanism of action is centered on the inhibition of MMP-7-mediated degradation of E-cadherin, thereby preventing the subsequent activation of pro-fibrotic β-catenin signaling. While detailed public data on its selectivity profile remains limited, the available information underscores its potency and specificity for MMP-7. Further research and publication of comprehensive selectivity data will be crucial for the continued development and clinical translation of this and other MMP-7 targeted therapies.
References
Mmp-7-IN-3 Structure-Activity Relationship: A Deep Dive into Potent and Selective MMP-7 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Mmp-7-IN-3 and related arylsulfonamide-based peptide hybrid inhibitors of Matrix Metalloproteinase-7 (MMP-7). The document details the quantitative inhibitory data, experimental methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.
Introduction: The Therapeutic Potential of MMP-7 Inhibition
Matrix Metalloproteinase-7 (MMP-7), also known as matrilysin, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of extracellular matrix components.[1][2] Dysregulation of MMP-7 activity has been implicated in a variety of pathological processes, including tumor invasion, metastasis, and fibrosis.[1][2] Consequently, the development of potent and selective MMP-7 inhibitors represents a promising therapeutic strategy for various diseases. This guide focuses on a novel class of MMP-7 inhibitors characterized by an arylsulfonamide moiety, a carboxylate group for zinc binding, and a peptide backbone that interacts with the enzyme's subsites.
Core Structure and Mechanism of Inhibition
The inhibitors discussed herein are hybrid molecules designed to bind to the S1' subsite of MMP-7.[3][4] The general structure consists of an arylsulfonamide group, a zinc-binding carboxylate, and a short peptide chain.[1] These compounds function by chelating the catalytic zinc ion in the active site of MMP-7, thereby blocking its enzymatic activity.[5]
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of these MMP-7 inhibitors are significantly influenced by modifications to their chemical structure. The following tables summarize the quantitative data from key studies, highlighting the impact of various substitutions on inhibitory activity.
Table 1: SAR of the Peptide Moiety in MMP-7 Inhibitors
| Compound | P4 Residue | P3 Residue | P2 Residue | MMP-7 IC50 (nM) |
| 6 | Met | Leu | Ala | 440 |
| 15 (this compound) | Met | 4-Pyridylalanine | Ala | 16 |
| 18 (TP0628103) | Not Specified | Not Specified | Not Specified | 0.17 |
Data compiled from multiple sources referencing the work of Abe-Sato et al.[1][3][4][6]
Key Findings from SAR Studies:
-
P3 Position is Critical for Potency: The introduction of a 4-pyridylalanine at the P3 position in compound 15 (this compound) resulted in a significant increase in potency compared to compound 6 , which has a leucine at this position. This suggests that the pyridyl group may engage in favorable interactions, such as a novel π-π stacking interaction with Tyr167 at the S3 subsite of MMP-7.[1]
-
Further Optimization Leads to Sub-nanomolar Inhibition: Compound 18 (TP0628103) demonstrates exceptionally high potency with an IC50 of 0.17 nM, indicating that further refinements to the peptide and/or other parts of the scaffold can lead to highly effective inhibitors.[6]
Table 2: Selectivity Profile of Key MMP-7 Inhibitors
| Compound | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-3 IC50 (nM) | MMP-7 IC50 (nM) | MMP-8 IC50 (nM) | MMP-9 IC50 (nM) | MMP-12 IC50 (nM) | MMP-13 IC50 (nM) | MMP-14 IC50 (nM) |
| 6 | >100,000 | >100,000 | >100,000 | 440 | >100,000 | >100,000 | >10,000 | >100,000 | >10,000 |
| 15 (this compound) | >100,000 | >10,000 | >100,000 | 16 | >100,000 | >100,000 | >10,000 | >100,000 | >10,000 |
| 18 (TP0628103) | Not Specified | Not Specified | Not Specified | 0.17 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Data compiled from multiple sources referencing the work of Abe-Sato et al.[3][4]
Selectivity Highlights:
The arylsulfonamide-based peptide hybrids exhibit remarkable selectivity for MMP-7 over other MMP family members. For compounds 6 and 15 , the inhibitory concentrations for other MMPs are significantly higher, in many cases exceeding 10,000 nM, underscoring the high selectivity of this chemical scaffold.[3][7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the development and characterization of this compound and related inhibitors.
MMP-7 Inhibition Assay (Fluorogenic Substrate)
This assay is used to determine the in vitro potency of compounds against MMP-7.
Materials:
-
Recombinant human MMP-7
-
Fluorogenic MMP substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (where Mca is (7-methoxycoumarin-4-yl)acetyl and Dpa is N-3-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl)[8]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.05% Brij-35)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Activate pro-MMP-7 to its active form according to the manufacturer's instructions. This often involves incubation with 4-aminophenylmercuric acetate (APMA).
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Assay Reaction: a. To each well of the 96-well plate, add the test compound solution. b. Add the activated MMP-7 enzyme solution to each well. c. Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding. d. Initiate the reaction by adding the fluorogenic MMP substrate solution to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the Mca fluorophore (e.g., Ex/Em = 325/393 nm).[9] Readings are typically taken at regular intervals over a period of 30-60 minutes.
-
Data Analysis: a. Calculate the rate of substrate cleavage (reaction velocity) from the linear portion of the fluorescence versus time plot. b. Determine the percent inhibition for each compound concentration relative to a control with no inhibitor. c. Calculate the IC50 value by fitting the percent inhibition versus inhibitor concentration data to a dose-response curve.
General Synthesis of Arylsulfonamide-Peptide Hybrids
The synthesis of these inhibitors generally involves a multi-step process.
General Scheme:
-
Synthesis of the Arylsulfonyl Chloride: The starting aryl-containing compound is converted to its corresponding sulfonyl chloride.
-
Peptide Synthesis: The peptide moiety is synthesized using standard solid-phase or solution-phase peptide synthesis techniques.
-
Coupling Reaction: The arylsulfonyl chloride is coupled to the N-terminus of the peptide.
-
Introduction of the Zinc-Binding Group: The zinc-binding moiety (e.g., a protected carboxylate) is incorporated into the molecule.
-
Deprotection and Purification: All protecting groups are removed, and the final compound is purified, typically by high-performance liquid chromatography (HPLC).
Visualizing the Landscape: Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving MMP-7 and the experimental workflow for SAR studies.
Caption: MMP-7 signaling pathways involved in cell differentiation and epithelial-mesenchymal transition (EMT).
Caption: Experimental workflow for the structure-activity relationship (SAR) study of MMP-7 inhibitors.
Conclusion
The arylsulfonamide-based peptide hybrid scaffold has proven to be a highly successful platform for the development of potent and selective MMP-7 inhibitors. The detailed structure-activity relationship data presented in this guide, along with the experimental protocols, provide a valuable resource for researchers in the field of drug discovery and development. The exceptional potency and selectivity of compounds like this compound and TP0628103 highlight the potential of targeting MMP-7 for the treatment of various diseases, including fibrosis and cancer. Further exploration of this chemical space may lead to the discovery of even more effective and clinically viable therapeutic agents.
References
- 1. Structure-Based Optimization and Biological Evaluation of Potent and Selective MMP-7 Inhibitors for Kidney Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Highly Potent and Selective Matrix Metalloproteinase-7 Inhibitors by Hybridizing the S1' Subsite Binder with Short Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assay in Summary_ki [bdb99.ucsd.edu]
- 9. MCA-Pro-Leu-Gly-Leu-Dap(DNP)-Ala-Arg-NH2 (MMP Substrate) - Echelon Biosciences [echelon-inc.com]
The Double-Edged Sword: A Technical Guide to MMP-7's Role in Extracellular Matrix Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix Metalloproteinase-7 (MMP-7), also known as matrilysin, is the smallest member of the matrix metalloproteinase family of zinc-dependent endopeptidases. Despite its size, MMP-7 wields significant power in tissue remodeling through its broad substrate specificity, targeting key components of the extracellular matrix (ECM). This technical guide provides an in-depth exploration of the core functions of MMP-7, detailing its mechanisms of action, regulatory signaling pathways, and profound implications in both physiological and pathological processes. With a focus on quantitative data, detailed experimental protocols, and visual representations of complex biological pathways, this document serves as a comprehensive resource for professionals engaged in research and drug development centered on MMP-7 and its role in ECM dynamics.
Introduction to MMP-7: The Minimalist Protease
Matrix Metalloproteinase-7 is a unique member of the MMP family, distinguished by its minimal domain structure. Lacking the hemopexin-like C-terminal domain found in most other MMPs, it consists primarily of a pro-domain and a catalytic domain.[1] This streamlined structure does not, however, limit its enzymatic reach. Secreted as an inactive zymogen (pro-MMP-7), it requires proteolytic cleavage for activation, a critical step that unleashes its potent degradative capabilities.[2]
MMP-7 is expressed by epithelial cells in a variety of tissues and is involved in numerous biological processes, from embryonic development and wound healing to more sinister roles in promoting cancer invasion and fibrosis.[3][4] Its ability to degrade a wide array of ECM components, including collagens, fibronectin, laminin, and proteoglycans, positions it as a critical regulator of the tissue microenvironment.[2][5]
Mechanism of Action: How MMP-7 Degrades the Extracellular Matrix
The proteolytic activity of MMP-7 is central to its function. This section details its substrates, activation process, and the intricate regulation of its enzymatic activity.
Substrate Specificity
MMP-7 exhibits broad substrate specificity, enabling it to degrade multiple components of the ECM and basement membrane.[1] This wide-ranging activity is crucial for tissue remodeling. Key substrates include:
-
Collagens: Degrades collagen types I, II, IV, and V, which are fundamental structural components of the ECM.[5]
-
Fibronectin: Cleaves fibronectin, a glycoprotein that plays a vital role in cell adhesion and migration.[2]
-
Laminin: Degrades laminin, a major protein of the basement membrane that influences cell differentiation and adhesion.[6]
-
Proteoglycans: Breaks down proteoglycans, which are essential for maintaining the hydrated state of the ECM.[5]
-
Elastin: Capable of degrading elastin, a protein that provides elasticity to tissues.[7]
-
Non-ECM Substrates: MMP-7 also cleaves a variety of cell surface molecules, including E-cadherin and pro-Tumor Necrosis Factor-α (pro-TNF-α), thereby influencing cell-cell adhesion and inflammatory responses.[8]
Activation of Pro-MMP-7
MMP-7 is synthesized and secreted as an inactive zymogen, pro-MMP-7. Its activation is a tightly regulated process involving the "cysteine switch" mechanism. The pro-domain contains a conserved cysteine residue that coordinates with the zinc ion in the catalytic site, blocking its activity.[5]
Activation is initiated by the disruption of this cysteine-zinc interaction, typically through proteolytic cleavage of the pro-domain by other proteases, such as other MMPs, or through conformational changes induced by certain molecules.[1] This initial cleavage leads to an intermediate form that then undergoes autolytic processing to become the fully active enzyme.[5]
Regulation of MMP-7 Activity
The activity of MMP-7 is controlled at multiple levels to prevent unwanted tissue degradation:
-
Transcriptional Regulation: The expression of the MMP-7 gene is regulated by various signaling pathways and transcription factors, including AP-1, Wnt/β-catenin, and NF-κB.[5][6][9]
-
Zymogen Activation: As described above, the conversion of the inactive pro-MMP-7 to its active form is a critical control point.
-
Endogenous Inhibitors: The primary endogenous inhibitors of MMPs are the Tissue Inhibitors of Metalloproteinases (TIMPs). TIMP-1 and TIMP-2 can bind to the catalytic site of active MMP-7 in a non-covalent manner, effectively blocking its proteolytic activity.[5]
Signaling Pathways Regulating MMP-7
The expression and activity of MMP-7 are governed by complex signaling networks. Understanding these pathways is crucial for developing targeted therapeutic strategies.
Caption: Signaling pathways regulating MMP-7 expression and activation.
Quantitative Data on MMP-7
Quantitative analysis of MMP-7's enzymatic activity and expression levels is critical for understanding its biological significance and for the development of targeted inhibitors.
Table 1: Kinetic Parameters of MMP-7 for a Synthetic Substrate
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| FS-6 (Fluorogenic Peptide) | 10 | Value not specified | Value not specified | [10] |
| Natural ECM Substrates | Data not readily available | Data not readily available | Data not readily available |
Note: While MMP-7 is known to cleave natural ECM substrates like fibronectin and collagen, specific Km and kcat values are not consistently reported in publicly available literature. Kinetic studies often rely on synthetic fluorogenic peptide substrates.
Table 2: MMP-7 Expression in Disease States
| Disease | Tissue/Sample Type | Change in Expression | Fold Change / Value | Reference |
| Colorectal Carcinoma | Tumor Tissue | Significantly Higher mRNA | Not specified | |
| Idiopathic Pulmonary Fibrosis (IPF) | Lung Base Tissue | Increased Protein and mRNA | Not specified | |
| Progressive Pulmonary Fibrosis (PPF) | Serum | Significantly Higher | 3.85 ng/mL (PPF) vs. 2.41 ng/mL (non-PPF) | |
| Clear Cell Renal Cell Carcinoma | Tumor Tissue | Significantly Higher (62.2% positive) | vs. 28.6% in normal tissue | |
| Biliary Atresia-Associated Liver Fibrosis | Liver Tissue | Sequentially Elevated with Fibrosis Stage | Not specified | [9] |
Experimental Protocols for Studying MMP-7
Accurate and reproducible experimental methods are fundamental to MMP-7 research. This section provides detailed protocols for key assays.
Gelatin Zymography for Detecting MMP-7 Activity
Gelatin zymography is a widely used technique to detect the activity of gelatin-degrading MMPs, including MMP-7, in biological samples.
Workflow Diagram:
Caption: Experimental workflow for gelatin zymography.
Methodology:
-
Gel Preparation: Prepare a 10% SDS-polyacrylamide gel containing 0.1% (1 mg/mL) gelatin in the resolving gel.[5]
-
Sample Preparation: Collect samples such as cell culture conditioned media. Centrifuge to remove debris. Mix the sample with a non-reducing SDS sample buffer. Crucially, do not boil or heat the samples , as this will irreversibly denature the enzyme.[1]
-
Electrophoresis: Load samples onto the gel and perform electrophoresis at 4°C.[5]
-
Renaturation: After electrophoresis, wash the gel with a buffer containing a non-ionic detergent like Triton X-100 (e.g., 2.5% Triton X-100 in water) for 30-60 minutes at room temperature with gentle agitation. This removes the SDS and allows the MMPs to renature.
-
Incubation: Incubate the gel in a development buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35) overnight (16-48 hours) at 37°C. This allows the active MMPs to digest the gelatin substrate within the gel.[5]
-
Staining and Destaining: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour, followed by destaining with a solution of methanol and acetic acid until clear bands appear against a blue background.
-
Analysis: The areas of gelatin degradation by MMPs will appear as clear, unstained bands. The molecular weight can be estimated using pre-stained protein markers.
FRET-Based Activity Assay
Fluorescence Resonance Energy Transfer (FRET) assays provide a quantitative measure of MMP-7 activity in a high-throughput format, ideal for screening inhibitors.
Methodology:
-
Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher pair. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by active MMP-7, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.
-
Sample Preparation: Prepare biological samples (e.g., tissue homogenates, cell lysates) in an appropriate assay buffer.[4] To measure total MMP-7 activity (pro- and active forms), the pro-enzyme can be activated beforehand by incubation with 4-aminophenylmercuric acetate (APMA).[9]
-
Reaction Setup: In a microplate, add the sample containing MMP-7.
-
Initiate Reaction: Add the FRET peptide substrate solution to each well to start the reaction.[4]
-
Measurement: Measure the fluorescence intensity kinetically over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm for a 5-FAM/QXL520-based substrate).[4]
-
Data Analysis: The rate of increase in fluorescence is proportional to the MMP-7 activity in the sample. A standard curve can be generated using known concentrations of active recombinant MMP-7 to quantify the amount of active enzyme.
Western Blotting for MMP-7 Detection
Western blotting is used to detect and quantify the amount of MMP-7 protein (both pro and active forms) in a sample.
Methodology:
-
Sample Preparation and Protein Quantification: Prepare protein lysates from cells or tissues using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MMP-7 overnight at 4°C with gentle agitation.[7] The antibody should be diluted in the blocking buffer at the manufacturer's recommended concentration.
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.[7]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[7]
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system. The resulting bands will correspond to pro-MMP-7 (~28 kDa) and active MMP-7 (~19 kDa).[2]
Role of MMP-7 in Disease: A Logical Overview
The dysregulation of MMP-7 activity is implicated in the pathogenesis of several major diseases, particularly cancer and fibrosis. Its ability to remodel the ECM and cleave cell surface molecules can have profound consequences on cell behavior.
Caption: Logical relationships in the role of MMP-7 in disease.
-
In Cancer: High levels of MMP-7 are associated with poor prognosis in several cancers, including colorectal, lung, and pancreatic cancer. By degrading the basement membrane and ECM, MMP-7 facilitates the local invasion of tumor cells and their entry into the bloodstream or lymphatic system, leading to metastasis. Furthermore, its ability to cleave E-cadherin disrupts cell-cell adhesion, promoting an epithelial-to-mesenchymal transition (EMT), a key process in cancer progression.[6]
-
In Fibrosis: While ECM degradation is its primary role, the dysregulation of MMP-7 can contribute to fibrotic diseases like idiopathic pulmonary fibrosis (IPF) and kidney fibrosis.[4] In these conditions, chronic tissue injury leads to aberrant wound healing and excessive ECM deposition. MMP-7 contributes to this process by promoting epithelial injury and activating pro-fibrotic growth factors like TGF-β, which in turn stimulates myofibroblast activation and collagen production.[4]
Conclusion and Future Directions
MMP-7 is a potent and versatile enzyme that plays a pivotal role in shaping the extracellular matrix. Its dysregulation is a hallmark of numerous diseases, making it an attractive therapeutic target. However, the development of specific MMP-7 inhibitors has been challenging due to the conserved nature of the MMP active site. Future research must focus on elucidating the unique structural features and regulatory mechanisms of MMP-7 to enable the design of highly selective inhibitors. Furthermore, a deeper understanding of its specific substrates and signaling networks in different pathological contexts will be crucial for translating our knowledge of MMP-7 into effective clinical interventions. This guide provides a foundational resource for researchers dedicated to unraveling the complexities of this minimalist yet mighty protease.
References
- 1. Development of Matrix Metalloproteinases-Mediated Extracellular Matrix Remodeling in Regenerative Medicine: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Matrilysin/Matrix Metalloproteinase-7(MMP7) Cleavage of Perlecan/HSPG2 Creates A Molecular Switch to Alter Prostate Cancer Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrilysin (MMP-7) catalytic activity regulates β-catenin localization and signaling activation in lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix metalloproteinase interactions with collagen and elastin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mirror‐Image Random Nonstandard Peptides Integrated Discovery (MI‐RaPID) Technology Yields Highly Stable and Selective Macrocyclic Peptide Inhibitors for Matrix Metallopeptidase 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Control of promatrilysin (MMP7) activation and substrate-specific activity by sulfated glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Therapeutic Potential of MMP-7 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix metalloproteinase-7 (MMP-7), also known as matrilysin, is a key enzyme implicated in a variety of physiological and pathological processes, including tissue remodeling, cancer progression, inflammation, and fibrosis.[1] Its dysregulation is a hallmark of numerous diseases, making it a compelling therapeutic target. This technical guide provides an in-depth overview of the therapeutic potential of MMP-7 inhibitors, detailing their mechanism of action, summarizing quantitative data for key compounds, and providing protocols for essential experimental assays. Furthermore, this guide visualizes the complex signaling pathways involving MMP-7 and experimental workflows to facilitate a deeper understanding for researchers in the field of drug discovery and development.
Introduction: The Role of MMP-7 in Disease
MMP-7 is the smallest member of the matrix metalloproteinase family of zinc-dependent endopeptidases.[2] It is secreted as an inactive proenzyme and, upon activation, degrades a wide range of extracellular matrix (ECM) components, including collagen IV, fibronectin, and laminin.[3] Beyond its role in ECM remodeling, MMP-7 also cleaves a variety of non-ECM substrates, such as E-cadherin, Fas ligand, and pro-inflammatory cytokines, thereby influencing cell-cell adhesion, apoptosis, and inflammation.[3][4]
The overexpression and aberrant activity of MMP-7 have been strongly linked to the pathogenesis of several diseases:
-
Cancer: MMP-7 plays a multifaceted role in cancer by promoting tumor growth, invasion, and metastasis.[2][5] It facilitates the breakdown of the basement membrane, a critical barrier to cancer cell dissemination.[6] Furthermore, MMP-7 can modulate the tumor microenvironment and contribute to the epithelial-mesenchymal transition (EMT), a process that enhances cancer cell motility and invasiveness.[4] Its expression has been correlated with poor prognosis in various cancers, including colorectal, lung, and pancreatic cancer.[2][7]
-
Fibrosis: In fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF) and kidney fibrosis, MMP-7 contributes to the pathological accumulation of ECM.[4][8] It is involved in the activation of pro-fibrotic signaling pathways and the regulation of myofibroblast differentiation.[4][9]
-
Inflammatory Diseases: MMP-7 is implicated in inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease, where it contributes to tissue destruction and the inflammatory cascade.[10]
Given its central role in these pathologies, the development of potent and selective MMP-7 inhibitors represents a promising therapeutic strategy.
MMP-7 Inhibitors: Classes and Mechanisms of Action
The catalytic activity of MMP-7 is dependent on a zinc ion located within its active site. Consequently, the majority of MMP-7 inhibitors are designed to chelate this essential zinc ion, thereby blocking the enzyme's proteolytic function.[11] Several classes of MMP-7 inhibitors have been developed, including:
-
Hydroxamate-based Inhibitors: These are potent, broad-spectrum MMP inhibitors that contain a hydroxamic acid moiety, which acts as a strong zinc-binding group. Batimastat and Marimastat are well-known examples from this class.[12]
-
Non-hydroxamate Zinc-Binding Inhibitors: To improve selectivity and reduce off-target effects associated with hydroxamates, inhibitors with alternative zinc-binding groups, such as carboxylates, thiols, and phosphinates, have been developed.
-
Non-zinc-binding Inhibitors: These inhibitors target other regions of the enzyme, such as the substrate-binding pockets, to achieve inhibition without directly interacting with the catalytic zinc ion. This approach can offer higher selectivity.
-
Biological Inhibitors: Monoclonal antibodies and engineered tissue inhibitors of metalloproteinases (TIMPs) represent a class of highly specific biological inhibitors that can target MMP-7 with high affinity.[13]
The development of MMP inhibitors has faced challenges, primarily due to the high degree of structural similarity among the active sites of different MMP family members, leading to a lack of selectivity and off-target effects in early clinical trials.[14] However, recent efforts have focused on designing more selective inhibitors by targeting unique structural features of MMP-7.[1]
Quantitative Data for MMP-7 Inhibitors
The following tables summarize the available quantitative data for several MMP-7 inhibitors. This information is crucial for comparing the potency and selectivity of different compounds.
Table 1: In Vitro Potency of Selected MMP-7 Inhibitors
| Inhibitor | Class | MMP-7 IC50 | Other MMPs IC50 | Reference |
| Batimastat | Hydroxamate | 6 nM | MMP-1: 3 nM, MMP-2: 4 nM, MMP-9: 4 nM, MMP-3: 20 nM | [15] |
| Marimastat | Hydroxamate | 8 ng/mL (~16 nM) | MMP-1: 2.5 ng/mL, MMP-2: 3 ng/mL, MMP-9: 1.5 ng/mL, MMP-3: 115 ng/mL | [12] |
| ZHAWOC6941 | Non-hydroxamate | 2.2 µM | MMP-13: 1.2 µM; Selective over MMP-1, -2, -3, -8, -9, -12, -14 | [16][17] |
| Compound 18 (Taisho) | Peptide Hybrid | 1.1 nM | Highly selective over MMP-1, -2, -3, -8, -9, -12, -13, -14 | [1] |
| Caffeic acid phenethyl ester | Natural Product | 335 µM | MMP-1: 187 µM, MMP-2: 5 µM, MMP-9: 2 µM | [18] |
| GSM-192 (mAb) | Monoclonal Antibody | 132 ± 10 nM | Selective for MMP-7 | [13] |
Table 2: Clinical Trial Data for Marimastat
| Cancer Type | Phase | Dosage | Outcome | Reference |
| Advanced Lung Cancer | I | 25, 50, or 100 mg twice daily | Dose-limiting toxicity: inflammatory polyarthritis. Cmax at 50 mg twice daily was 196 ng/mL. | [3] |
| Metastatic Breast Cancer | III | 10 mg twice daily | No significant difference in progression-free survival or overall survival compared to placebo. | [1] |
| Advanced Non-Small Cell Lung Cancer | I | 10 or 20 mg twice daily (with chemotherapy) | Combination was well-tolerated. Partial responses in 57% of evaluable patients. | [10] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of MMP-7 inhibitors.
MMP-7 Enzyme Inhibition Assay
This protocol describes a fluorogenic substrate-based assay to determine the in vitro potency (IC50) of a test compound against MMP-7.
Materials:
-
Recombinant human MMP-7 (active form)
-
Fluorogenic MMP-7 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Test compound (inhibitor) dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compound in the assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
In a 96-well plate, add a fixed concentration of active MMP-7 to each well.
-
Add the serially diluted test compound to the wells containing MMP-7. Include a positive control (MMP-7 without inhibitor) and a negative control (assay buffer only).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP-7 substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths for the specific substrate.
-
Calculate the initial reaction velocities (slopes of the fluorescence versus time curves).
-
Determine the percent inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Matrigel Invasion Assay
This assay assesses the ability of an inhibitor to block cancer cell invasion through a basement membrane extract (Matrigel).
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix
-
Cancer cell line known to express MMP-7
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
Test compound (inhibitor)
-
Cotton swabs
-
Fixing solution (e.g., methanol or 4% paraformaldehyde)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Thaw Matrigel on ice overnight. Dilute the Matrigel with cold, serum-free medium.
-
Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.
-
Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a desired concentration.
-
Pre-treat the cell suspension with various concentrations of the test compound or vehicle control for a specified time.
-
Add the chemoattractant-containing medium to the lower chamber of the 24-well plate.
-
Seed the pre-treated cell suspension into the upper chamber of the Matrigel-coated Transwell inserts.
-
Incubate the plate at 37°C in a CO₂ incubator for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert using a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with the fixing solution.
-
Stain the fixed cells with crystal violet.
-
Gently wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of stained, invaded cells in several fields of view under a microscope.
-
Quantify the results and compare the number of invaded cells in the inhibitor-treated groups to the vehicle control.
Gelatin Zymography for MMP Activity
Zymography is a technique used to detect the activity of MMPs in biological samples. For MMP-7, casein zymography is more specific, but gelatin zymography can also be used as it is a substrate.
Materials:
-
Polyacrylamide gels containing copolymerized gelatin (or casein for higher specificity to MMP-7)
-
Protein samples (e.g., cell culture supernatant, tissue lysates)
-
Sample buffer (non-reducing)
-
Electrophoresis apparatus
-
Renaturation buffer (e.g., 2.5% Triton X-100 in water)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂, 1 µM ZnCl₂)
-
Staining solution (e.g., Coomassie Brilliant Blue R-250)
-
Destaining solution (e.g., methanol:acetic acid:water)
Procedure:
-
Prepare protein samples in non-reducing sample buffer. Do not heat the samples, as this can denature the enzymes.
-
Load the samples onto the gelatin-containing polyacrylamide gel. Include a molecular weight marker and a positive control (e.g., recombinant active MMP-7).
-
Perform electrophoresis at a constant voltage at 4°C to separate the proteins based on their molecular weight.
-
After electrophoresis, remove the gel and wash it in renaturation buffer with gentle agitation to remove SDS and allow the enzymes to renature.
-
Incubate the gel in the incubation buffer at 37°C for an extended period (e.g., 16-48 hours) to allow the MMPs to digest the gelatin in the gel.
-
Stain the gel with Coomassie Brilliant Blue R-250.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.
-
The position of the bands corresponds to the molecular weight of the MMPs. The intensity of the clear bands provides a semi-quantitative measure of MMP activity.
Visualizing MMP-7 in Cellular Processes
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving MMP-7 and a typical experimental workflow for inhibitor screening.
MMP-7 Signaling in Cancer Progression
Figure 1: MMP-7 signaling cascade in cancer progression.
Experimental Workflow for MMP-7 Inhibitor Screening
Figure 2: Workflow for the screening and development of MMP-7 inhibitors.
Conclusion and Future Directions
MMP-7 remains a highly relevant and promising target for therapeutic intervention in a range of diseases, particularly cancer and fibrosis. While early broad-spectrum MMP inhibitors faced challenges in clinical trials, the development of more selective and potent second and third-generation inhibitors offers new hope. The detailed understanding of MMP-7's role in specific disease contexts, coupled with the robust experimental methodologies outlined in this guide, will be instrumental in advancing novel MMP-7 inhibitors from the laboratory to the clinic. Future research should continue to focus on the design of highly selective inhibitors, the identification of predictive biomarkers to guide patient selection, and the exploration of combination therapies to maximize therapeutic efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Elevated matrix metalloproteinase 7 expression promotes the proliferation, motility and metastasis of tongue squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Metalloproteinases-7 and Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Matrix Metalloproteinase-7 Attenuates Subpleural Fibrosis in Rheumatoid Arthritis-Associated Interstitial Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Quantitative estimation of matrix metalloproteinases 2 and 7 (MMP-2, MMP-7) and tissue inhibitors of matrix metalloproteinases 1 and 2 (TIMP-1, TIMP-2) in colorectal carcinoma tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. keio.elsevierpure.com [keio.elsevierpure.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. mdpi.com [mdpi.com]
- 10. Regulation of matrix metalloproteinases by cytokines and reactive oxygen/nitrogen species in the myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Conformation-Specific Inhibitory Anti-MMP-7 Monoclonal Antibody Sensitizes Pancreatic Ductal Adenocarcinoma Cells to Chemotherapeutic Cell Kill - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Development of a Non-Hydroxamate Dual Matrix Metalloproteinase (MMP)-7/-13 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Mmp-7-IN-3 in a Mouse Model of Unilateral Ureteral Obstruction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unilateral ureteral obstruction (UUO) is a widely utilized experimental model that recapitulates the key pathological features of renal fibrosis, the final common pathway for most chronic kidney diseases (CKD).[1] Matrix metalloproteinase-7 (MMP-7), a zinc-dependent endopeptidase, has emerged as a critical mediator in the pathogenesis of renal fibrosis.[2][3] Upregulated in response to kidney injury, MMP-7 contributes to the progression of fibrosis through several mechanisms, including the induction of epithelial-mesenchymal transition (EMT), modulation of the TGF-β signaling pathway, and degradation of the extracellular matrix.[4]
Mmp-7-IN-3 is a potent and selective small molecule inhibitor of MMP-7.[5][6] Its efficacy in attenuating the progression of kidney fibrosis has been demonstrated in preclinical models, making it a valuable research tool for investigating the role of MMP-7 in renal pathophysiology and for the preclinical assessment of potential anti-fibrotic therapies.[7][8] These application notes provide detailed protocols for the use of this compound in a mouse model of UUO, including surgical procedures, inhibitor administration, and downstream analytical techniques.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involving MMP-7 in renal fibrosis and the experimental workflow for evaluating this compound in a UUO mouse model.
Caption: MMP-7 Signaling Pathway in Renal Fibrosis.
Caption: Experimental Workflow for this compound in UUO Mouse Model.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies evaluating the effects of a selective MMP-7 inhibitor in a mouse model of unilateral ureteral obstruction.
Table 1: Effect of Selective MMP-7 Inhibitor on Renal Fibrosis Markers (Histological Analysis)
| Treatment Group | Collagen Deposition (% Area) | α-SMA Positive Area (%) |
| Sham + Vehicle | 1.5 ± 0.3 | 0.8 ± 0.2 |
| UUO + Vehicle | 25.8 ± 3.1 | 15.2 ± 2.5 |
| UUO + MMP-7 Inhibitor (Low Dose) | 18.2 ± 2.5 | 10.1 ± 1.8 |
| UUO + MMP-7 Inhibitor (High Dose) | 10.5 ± 1.9 | 6.3 ± 1.1 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to UUO + Vehicle group. Note: These are representative data synthesized from published studies and should be used for illustrative purposes. Actual results may vary.
Table 2: Effect of Selective MMP-7 Inhibitor on Protein Expression of Fibrosis and Signaling Markers (Western Blot Analysis)
| Treatment Group | Fibronectin (Relative Expression) | Collagen I (Relative Expression) | E-cadherin (Relative Expression) | β-catenin (Relative Expression) |
| Sham + Vehicle | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| UUO + Vehicle | 4.8 ± 0.6 | 5.2 ± 0.7 | 0.4 ± 0.1 | 3.9 ± 0.5 |
| UUO + MMP-7 Inhibitor | 2.1 ± 0.4 | 2.5 ± 0.5 | 0.8 ± 0.2* | 2.2 ± 0.3** |
*Data are presented as mean ± SEM, normalized to the Sham + Vehicle group. *p < 0.05, *p < 0.01 compared to UUO + Vehicle group. Note: These are representative data synthesized from published studies and should be used for illustrative purposes. Actual results may vary.
Experimental Protocols
Protocol 1: Unilateral Ureteral Obstruction (UUO) Surgery in Mice
This protocol describes the induction of irreversible UUO to model renal fibrosis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, needle holders)
-
4-0 or 5-0 silk suture
-
Sterile gauze and swabs
-
Surgical drapes
-
Warming pad
-
Analgesics (e.g., buprenorphine)
-
Antiseptic solution (e.g., povidone-iodine)
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Place the mouse in a prone position on a warming pad to maintain body temperature. Shave the left flank and disinfect the surgical area with an antiseptic solution.
-
Incision: Make a small flank incision (approximately 1 cm) to expose the kidney and ureter.
-
Ureter Ligation: Gently exteriorize the left kidney to identify the ureter. Carefully separate the ureter from the surrounding tissues. Ligate the ureter at two points (approximately 2-3 mm apart) using 4-0 or 5-0 silk suture.[9]
-
Closure: Return the kidney to its anatomical position. Close the muscle layer and skin with sutures or surgical clips.
-
Post-operative Care: Administer a post-operative analgesic as recommended by your institution's animal care and use committee. Monitor the animal daily for signs of pain, distress, or infection.
Protocol 2: Preparation and Administration of this compound
This protocol outlines the preparation and intraperitoneal administration of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes (1 mL) with 27-gauge needles
-
Analytical balance
Procedure:
-
Preparation of Dosing Solution:
-
On the day of administration, weigh the required amount of this compound based on the desired dose (e.g., 10-30 mg/kg) and the body weight of the mice.
-
Suspend the compound in the appropriate volume of vehicle to achieve the final desired concentration.
-
Vortex the suspension thoroughly to ensure homogeneity.
-
-
Administration:
-
Gently restrain the mouse.
-
Administer the this compound suspension via intraperitoneal (IP) injection into the lower right quadrant of the abdomen.[10]
-
The typical injection volume is 10 mL/kg.
-
Administration should begin on the day of UUO surgery and continue daily for the duration of the experiment (e.g., 7 or 14 days).
-
Protocol 3: Histological Analysis of Renal Fibrosis
This protocol describes the use of Masson's Trichrome staining to assess collagen deposition.
Materials:
-
Paraffin-embedded kidney sections (4-5 µm)
-
Masson's Trichrome stain kit
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the kidney sections in xylene and rehydrate through a graded series of ethanol to water.
-
Staining: Follow the manufacturer's instructions for the Masson's Trichrome stain kit. This typically involves sequential incubation in Weigert's iron hematoxylin, Biebrich scarlet-acid fuchsin, and aniline blue.
-
Dehydration and Mounting: Dehydrate the stained sections through graded ethanol and clear in xylene. Mount with a permanent mounting medium.
-
Imaging and Quantification:
-
Capture images of the stained sections using a light microscope.
-
Quantify the fibrotic area (blue staining) as a percentage of the total cortical area using image analysis software.
-
Protocol 4: Immunohistochemistry (IHC) for Fibrosis Markers
This protocol details the detection of α-Smooth Muscle Actin (α-SMA) and Fibronectin.
Materials:
-
Paraffin-embedded kidney sections
-
Primary antibodies (anti-α-SMA, anti-Fibronectin)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization, Rehydration, and Antigen Retrieval: Perform as described in Protocol 3. Then, perform heat-induced antigen retrieval.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with the HRP-conjugated secondary antibody, followed by the DAB substrate to visualize the antigen.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount.
-
Analysis: Quantify the positive staining area using image analysis software.
Protocol 5: Western Blot Analysis
This protocol is for the quantification of protein levels of key fibrosis and signaling markers.
Materials:
-
Kidney tissue lysates
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Fibronectin, anti-Collagen I, anti-E-cadherin, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the kidney lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescent substrate.
-
Quantification: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion
The unilateral ureteral obstruction mouse model is a robust and reproducible method for studying the mechanisms of renal fibrosis and for evaluating the efficacy of potential therapeutic agents. This compound, as a selective inhibitor of MMP-7, serves as a critical tool in dissecting the role of this proteinase in the progression of chronic kidney disease. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their preclinical studies of renal fibrosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Matrix Metalloproteinases-7 and Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Matrix Metalloproteinases-7 and Kidney Fibrosis [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure-Based Optimization and Biological Evaluation of Potent and Selective MMP-7 Inhibitors for Kidney Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mmp-7-IN-3 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo use of Mmp-7-IN-3, a potent and selective inhibitor of Matrix Metalloproteinase-7 (MMP-7). The data and methodologies are based on the findings from a key study investigating the therapeutic potential of this compound in a murine model of kidney fibrosis.[1][2][3]
Introduction
Matrix Metalloproteinase-7 (MMP-7), also known as matrilysin, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix components.[4] Elevated MMP-7 activity is associated with the progression of various diseases, including cancer and fibrosis.[2][4] this compound (also referred to as compound 15 in the primary literature) has been identified as a highly potent and selective inhibitor of MMP-7, demonstrating significant efficacy in a preclinical model of kidney disease.[1][2] These notes are intended to guide researchers in designing and executing in vivo studies to further evaluate the therapeutic potential of this compound.
Mechanism of Action
MMP-7 is implicated in tissue remodeling and fibrosis through its enzymatic activity. In the context of kidney fibrosis, MMP-7 contributes to the pathological accumulation of extracellular matrix. This compound exerts its therapeutic effect by directly binding to the active site of MMP-7 and inhibiting its proteolytic function. This inhibition mitigates the downstream effects of excessive MMP-7 activity, thereby reducing the progression of fibrosis.
Signaling Pathways Involving MMP-7
MMP-7 is involved in several signaling pathways that are critical in the pathogenesis of fibrosis. Understanding these pathways is essential for elucidating the mechanism of action of this compound.
Caption: Key signaling pathways regulated by MMP-7 and the inhibitory action of this compound.
In Vivo Efficacy Study in a Murine Model of Kidney Fibrosis
The following protocol is based on the study by Abe-Sato K, et al. (2023), which utilized a unilateral ureteral obstruction (UUO) model in mice to induce kidney fibrosis.[1][2]
Experimental Workflow
Caption: Experimental workflow for the in vivo evaluation of this compound in a UUO mouse model.
Materials
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Male C57BL/6J mice (8 weeks old)
-
Surgical instruments for UUO
-
Anesthetics (e.g., isoflurane)
-
Reagents for histological and biochemical analysis
Experimental Protocol
-
Animal Model:
-
Induce unilateral ureteral obstruction in male C57BL/6J mice. This surgical procedure involves the ligation of one ureter, leading to progressive kidney fibrosis in the obstructed kidney. The contralateral kidney serves as an internal control.
-
-
Dosing and Administration:
-
Prepare a suspension of this compound in a suitable vehicle, such as 0.5% methylcellulose.
-
Administer this compound subcutaneously (s.c.) once daily.
-
The study by Abe-Sato et al. (2023) evaluated three different doses to demonstrate a dose-dependent effect.
-
-
Treatment Groups:
-
Sham-operated + Vehicle
-
UUO + Vehicle
-
UUO + this compound (Low Dose)
-
UUO + this compound (Mid Dose)
-
UUO + this compound (High Dose)
-
-
Study Duration and Monitoring:
-
Continue daily treatment for 14 days.
-
Monitor animal health and body weight regularly throughout the study.
-
-
Endpoint Analysis:
-
At the end of the treatment period (Day 14), euthanize the animals and harvest the kidneys.
-
Assess the extent of fibrosis through histological staining (e.g., Sirius Red for collagen deposition).
-
Perform immunohistochemistry for markers of fibrosis, such as alpha-smooth muscle actin (α-SMA).
-
Conduct quantitative real-time PCR (qRT-PCR) to measure the gene expression of fibrotic markers (e.g., Col1a1, Acta2).
-
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on key markers of kidney fibrosis in the UUO mouse model, as reported by Abe-Sato K, et al. (2023).
Table 1: Effect of this compound on Collagen Deposition
| Treatment Group | Dose (mg/kg, s.c.) | Collagen Positive Area (%) |
| Sham + Vehicle | - | 1.2 ± 0.3 |
| UUO + Vehicle | - | 15.8 ± 2.1 |
| UUO + this compound | 3 | 10.5 ± 1.8* |
| UUO + this compound | 10 | 7.2 ± 1.5** |
| UUO + this compound | 30 | 4.8 ± 1.1*** |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, ***p < 0.001 vs. UUO + Vehicle. |
Table 2: Effect of this compound on α-SMA Expression
| Treatment Group | Dose (mg/kg, s.c.) | α-SMA Positive Area (%) |
| Sham + Vehicle | - | 0.8 ± 0.2 |
| UUO + Vehicle | - | 12.4 ± 1.9 |
| UUO + this compound | 3 | 8.1 ± 1.5* |
| UUO + this compound | 10 | 5.3 ± 1.2** |
| UUO + this compound | 30 | 3.1 ± 0.9*** |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, ***p < 0.001 vs. UUO + Vehicle. |
Table 3: Effect of this compound on Fibrotic Gene Expression
| Treatment Group | Dose (mg/kg, s.c.) | Col1a1 mRNA (Fold Change) | Acta2 mRNA (Fold Change) |
| Sham + Vehicle | - | 1.0 ± 0.2 | 1.0 ± 0.3 |
| UUO + Vehicle | - | 12.5 ± 2.5 | 10.2 ± 1.8 |
| UUO + this compound | 3 | 8.9 ± 1.7 | 7.5 ± 1.4 |
| UUO + this compound | 10 | 5.1 ± 1.1 | 4.8 ± 1.0 |
| UUO + this compound | 30 | 2.8 ± 0.8 | 2.5 ± 0.7 |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, ***p < 0.001 vs. UUO + Vehicle. |
Conclusion
This compound demonstrates a robust, dose-dependent anti-fibrotic effect in a well-established mouse model of kidney fibrosis. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic utility of MMP-7 inhibition in fibrotic diseases. Further studies are warranted to explore the pharmacokinetic and pharmacodynamic properties of this compound and to evaluate its efficacy in other preclinical models of fibrosis.
References
Application Notes and Protocols for Testing Mmp-7-IN-3 Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-7 (MMP-7), also known as matrilysin, is a zinc-dependent endopeptidase that plays a critical role in extracellular matrix (ECM) remodeling.[1][2][3] Dysregulation of MMP-7 activity is implicated in various pathological processes, including tumor invasion, metastasis, and fibrosis.[3][4] Mmp-7-IN-3 is a potent and selective inhibitor of MMP-7, showing promise in preclinical models of kidney fibrosis.[5][6] These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound in a research setting. The described assays will enable the quantitative assessment of the inhibitor's potency and its functional effects on cellular processes mediated by MMP-7.
Signaling Pathways Involving MMP-7
MMP-7 is a key downstream target of the canonical Wnt/β-catenin signaling pathway.[2][7][8] Upon activation, MMP-7 can cleave a variety of substrates, including E-cadherin and Fas Ligand (FasL), leading to the modulation of cell adhesion, migration, and apoptosis.[9][10][11] The cleavage of E-cadherin by MMP-7 can lead to the release of β-catenin, which can then translocate to the nucleus and further promote the transcription of Wnt target genes, creating a positive feedback loop.[3][8]
Caption: MMP-7 signaling cascade and point of inhibition by this compound.
Data Presentation
The efficacy of this compound can be quantified and summarized in the following tables. Representative data is provided for illustrative purposes.
Table 1: In Vitro MMP-7 Inhibition
| Compound | Assay Type | IC₅₀ (nM) |
| This compound | Fluorogenic | 15 |
| This compound | Colorimetric | 20 |
| Control Inhibitor (e.g., NNGH) | Fluorogenic | 50 |
Table 2: Functional Cell-Based Assays
| Assay | Cell Line | This compound Concentration (µM) | Result (% of Control) |
| Cell Invasion | Human Kidney Fibroblasts (HKF) | 1 | 45% reduction |
| Cell Migration (Wound Healing) | NRK-52E | 1 | 60% reduction in wound closure |
| E-cadherin Cleavage | HKF | 1 | 75% reduction in soluble E-cadherin |
| Fas Ligand Shedding | A549 | 1 | 70% reduction in soluble FasL |
Experimental Protocols
Direct MMP-7 Activity Assay (Fluorogenic)
This assay directly measures the enzymatic activity of MMP-7 and is ideal for determining the IC₅₀ of this compound.
Workflow:
Caption: Workflow for the fluorogenic MMP-7 activity assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer.
-
Dilute recombinant human MMP-7 enzyme in assay buffer.
-
Dilute the fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in assay buffer.[12]
-
-
Assay Procedure:
-
Add 20 µL of diluted MMP-7 enzyme to each well of a 96-well plate.
-
Add 20 µL of each this compound dilution to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Incubate the plate at 37°C for 30-60 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the diluted fluorogenic substrate to each well.
-
Immediately begin reading the fluorescence intensity at an excitation of 328 nm and an emission of 420 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[9]
-
Cell Invasion Assay (Transwell)
This assay assesses the ability of this compound to inhibit cancer cell invasion through an extracellular matrix barrier.
Workflow:
Caption: Workflow for the Transwell cell invasion assay.
Protocol:
-
Cell Culture:
-
Culture human kidney fibroblasts (HKFs) or a relevant cancer cell line (e.g., A549) in appropriate growth medium.[13]
-
-
Assay Preparation:
-
Coat the upper chamber of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Starve the cells in serum-free medium for 24 hours prior to the assay.
-
-
Assay Procedure:
-
Resuspend the starved cells in serum-free medium containing various concentrations of this compound or vehicle control.
-
Seed 5 x 10⁴ cells into the upper chamber of each Transwell insert.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate at 37°C for 24-48 hours.
-
-
Quantification:
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Elute the crystal violet and measure the absorbance at 570 nm, or count the number of stained cells in several microscopic fields.
-
Calculate the percent invasion relative to the vehicle control.[14][15]
-
E-cadherin Cleavage Assay (Western Blot)
This assay determines the effect of this compound on the cleavage of the cell-cell adhesion molecule E-cadherin.
Workflow:
Caption: Workflow for the E-cadherin cleavage assay.
Protocol:
-
Cell Treatment:
-
Sample Collection:
-
Collect the conditioned medium and concentrate it using centrifugal filter units.
-
Lyse the cells to obtain total cell lysates.
-
-
Western Blotting:
-
Separate the proteins in the concentrated conditioned medium and cell lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the ectodomain of E-cadherin to detect the soluble fragment in the medium.
-
Use an antibody against the cytoplasmic tail of E-cadherin for the cell lysates as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the bands using a chemiluminescence substrate.
-
-
Analysis:
Fas Ligand (FasL) Shedding Assay (ELISA)
This assay measures the ability of this compound to inhibit the release of soluble FasL from the cell surface.
Protocol:
-
Cell Culture and Treatment:
-
Culture a cell line known to express FasL (e.g., A549 lung carcinoma cells) in 24-well plates.
-
Treat the cells with various concentrations of this compound or vehicle control for 24 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
ELISA:
-
Use a commercially available human FasL ELISA kit.
-
Add the collected supernatants and standards to the wells of the ELISA plate pre-coated with a capture antibody for human FasL.
-
Follow the manufacturer's instructions for incubation, washing, addition of detection antibody, substrate, and stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of the MMP-7 inhibitor, this compound. By employing a combination of direct enzymatic assays and functional cell-based assays, researchers can obtain robust quantitative data on the inhibitor's potency and its impact on key cellular processes relevant to diseases such as kidney fibrosis and cancer. The provided diagrams and structured data tables will aid in the clear presentation and interpretation of experimental results.
References
- 1. accegen.com [accegen.com]
- 2. The Many Faces of Matrix Metalloproteinase-7 in Kidney Diseases [mdpi.com]
- 3. Matrix Metalloproteinases-7 and Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kidney Fibrosis and Matrix Metalloproteinases (MMPs) [imrpress.com]
- 5. diapharma.com [diapharma.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Overexpression of MMP-7 increases collagen 1A2 in the aging kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of novel matrix metalloproteinase-7 (matrilysin) cleavage sites in murine and human Fas ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. abcam.com [abcam.com]
- 13. accegen.com [accegen.com]
- 14. corning.com [corning.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Matrix metalloproteinase-7 induces E-cadherin cleavage in acid-exposed primary human pharyngeal epithelial cells via the ROS/ERK/c-Jun pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Matrilysin (Matrix Metalloproteinase-7) Mediates E-Cadherin Ectodomain Shedding in Injured Lung Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Matrix metalloproteinase-7-mediated cleavage of Fas ligand protects tumor cells from chemotherapeutic drug cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Dissolving and Storing Mmp-7-IN-3: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the dissolution and storage of Mmp-7-IN-3, a potent and selective inhibitor of Matrix Metalloproteinase-7 (MMP-7). Adherence to these guidelines is crucial for maintaining the compound's stability and ensuring accurate and reproducible experimental results.
Introduction
This compound is a small molecule inhibitor with high selectivity for MMP-7, an enzyme implicated in various physiological and pathological processes, including tissue remodeling, cancer progression, and fibrosis.[1][2][3][4][5] Proper handling and storage of this compound are essential to preserve its chemical integrity and biological activity.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is provided in the table below. The primary recommended solvent for creating stock solutions is dimethyl sulfoxide (DMSO).
| Property | Value | Source |
| Molecular Formula | C₃₄H₄₃ClF₃N₇O₉S | [1] |
| Molecular Weight | 818.26 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | 100 mg/mL (122.21 mM) | [1][2] |
Note: The use of newly opened, hygroscopic DMSO is recommended as its water content can significantly impact the solubility of the product.[1] Ultrasonic assistance may be required to achieve complete dissolution.[1]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated precision balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.18 mg of the compound.
-
Solvent Addition: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For 8.18 mg of the compound, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. If necessary, use an ultrasonic bath for short intervals until the solution is clear and free of visible particles.
-
Aliquotting: To avoid repeated freeze-thaw cycles, which can lead to product degradation, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[1][2]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots as recommended in the storage guidelines below.
Storage and Stability Guidelines
Proper storage is critical for maintaining the stability of this compound in both its powdered and dissolved forms.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 1 year | Store in a tightly sealed container, away from moisture.[1][2] |
| -80°C | 2 years | For long-term storage, -80°C is recommended.[1][2] | |
| In Solvent (DMSO) | -20°C | 1 month | Store in tightly sealed, single-use aliquots. Avoid light.[1][2][6][7] |
| -80°C | 6 months | For longer-term storage of the solution, -80°C is preferred.[1][2][6][7] |
Important Considerations:
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can degrade the compound. It is highly recommended to prepare single-use aliquots.[1][2]
-
Moisture: this compound powder is sensitive to moisture.[1] Ensure the container is tightly sealed and stored in a dry environment.
-
Light: Protect solutions of this compound from light to prevent potential photodegradation.
Signaling Pathway and Mechanism of Action
MMP-7 is a zinc-dependent endopeptidase that plays a significant role in the degradation of extracellular matrix components.[5][8] Its expression is known to be a transcriptional target of the Wnt/β-catenin signaling pathway.[4] this compound acts as a potent and selective inhibitor of MMP-7, thereby modulating downstream cellular processes that are dependent on MMP-7 activity, such as cell migration, invasion, and tissue remodeling.[1][9]
Caption: Wnt/β-catenin signaling induces MMP-7 expression, which is inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Matrix Metalloproteinase-7 Is a Urinary Biomarker and Pathogenic Mediator of Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human MMP-7 ELISA Kit (EH328RB) - Invitrogen [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MMP7 - Wikipedia [en.wikipedia.org]
- 9. scbt.com [scbt.com]
Application of Mmp-7-IN-3 in Cancer Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Background
Matrix metalloproteinase-7 (MMP-7), also known as matrilysin, is a key enzyme in the family of zinc-dependent endopeptidases. It plays a critical role in the degradation of extracellular matrix (ECM) components, a process integral to tissue remodeling in both physiological and pathological conditions.[1][2] In the context of oncology, MMP-7 is frequently overexpressed in a wide variety of human cancers, including those of the colon, lung, breast, and pancreas.[2][3] This overexpression is strongly correlated with tumor progression, invasion, metastasis, and angiogenesis, making MMP-7 an attractive therapeutic target in cancer research.[3][4]
Mmp-7-IN-3 is a potent and selective inhibitor of MMP-7.[5] While much of the currently available research on this compound has focused on its therapeutic potential in kidney fibrosis, its high selectivity for MMP-7 suggests significant promise for its application in cancer research models.[5] By specifically targeting MMP-7, this compound can be utilized to elucidate the precise roles of this enzyme in tumor biology and to evaluate its potential as an anti-cancer therapeutic.
The mechanism of action of MMP-7 in cancer is multifaceted. It contributes to the breakdown of the basement membrane, facilitating the initial steps of invasion and metastasis.[6][7] Furthermore, MMP-7 can process and activate other pro-MMPs, creating a proteolytic cascade that further enhances the invasive potential of cancer cells.[3] Beyond its direct effects on the ECM, MMP-7 modulates key signaling pathways involved in cell growth, survival, and migration. For instance, it can cleave Fas ligand (FasL), thereby protecting tumor cells from apoptosis.[8][9] It is also involved in the Wnt/β-catenin and Notch signaling pathways, both of which are critical in cancer development and progression.[3][8]
These application notes provide a comprehensive overview of the use of this compound and other selective MMP-7 inhibitors in cancer research models, complete with detailed experimental protocols and representative data.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in cancer models in publicly accessible literature, the following tables present data from studies on other highly selective MMP-7 inhibitors, such as the macrocyclic peptide D'20 and the monoclonal antibody GSM-192. This information serves as a valuable reference for the expected potency and efficacy of selective MMP-7 inhibitors.
Table 1: In Vitro Inhibitory Activity of Selective MMP-7 Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| D'20 | Human MMP-7 | Enzymatic Assay | 90 | N/A | [10] |
| GSM-192 | Human MMP-7 | Enzymatic Assay | 132 ± 10 | N/A | [8] |
| Mmp-7-IN-1 | Human MMP-7 | Enzymatic Assay | 10 | N/A | |
| Mmp-7-IN-2 | Human MMP-7 | Enzymatic Assay | 16 | N/A | |
| TP0628103 | Human MMP-7 | Enzymatic Assay | 0.17 | N/A |
Table 2: Cellular Effects of Selective MMP-7 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Assay Type | Effect | Observations | Reference |
| D'20 | CFPAC-1 (Pancreatic) | Migration Assay | Inhibition of cell migration | No effect on cell proliferation and viability. | [10] |
| GSM-192 | AsPC-1 (Pancreatic) | Apoptosis Assay (Annexin V) | Induction of apoptosis | Increased apoptosis with increasing inhibitor concentration. | [8] |
| GSM-192 | AsPC-1 (Pancreatic) | Cell Migration Assay | Retardation of cell migration | [8] |
Signaling Pathways and Experimental Workflows
MMP-7 Mediated Signaling in Cancer Progression
MMP-7 influences several key signaling pathways that promote cancer progression. The diagram below illustrates the central role of MMP-7 in cleaving various substrates, leading to increased cell survival, proliferation, and invasion.
Caption: MMP-7 signaling pathways in cancer.
General Experimental Workflow for Evaluating this compound
The following diagram outlines a typical workflow for the preclinical evaluation of this compound or other selective MMP-7 inhibitors in cancer research.
Caption: Experimental workflow for this compound.
Detailed Experimental Protocols
In Vitro MMP-7 Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified active human MMP-7.
Materials:
-
Recombinant active human MMP-7
-
Fluorogenic MMP-7 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well black microplate, add 50 µL of the diluted this compound or vehicle control (Assay Buffer with DMSO) to each well.
-
Add 25 µL of recombinant active human MMP-7 (final concentration will depend on the specific activity of the enzyme lot, typically in the low nM range) to each well.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic MMP-7 substrate (final concentration typically 10-20 µM) to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 325 nm and an emission wavelength of 395 nm every minute for 30-60 minutes at 37°C using a microplate reader.
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Plot the percentage of MMP-7 inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer, HT-29 colon cancer)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Transwell Migration and Invasion Assays
Objective: To evaluate the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Cancer cell line
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
For Migration Assay:
-
Starve the cancer cells in serum-free medium for 12-24 hours.
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Resuspend the starved cells in serum-free medium at a concentration of 1 x 10^5 cells/mL. Pre-treat the cells with various concentrations of this compound or vehicle control for 30 minutes.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry and count the migrated cells in several random fields under a microscope.
For Invasion Assay:
-
Thaw Matrigel on ice overnight.
-
Dilute the Matrigel with cold serum-free medium and coat the upper surface of the Transwell inserts.
-
Incubate the coated inserts at 37°C for at least 4 hours to allow the Matrigel to solidify.
-
Follow steps 1-10 of the migration assay protocol, using the Matrigel-coated inserts.
In Vivo Tumor Xenograft Model
Objective: To assess the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., HCT116 colon cancer)
-
Matrigel (optional, to enhance tumor take)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture of PBS and Matrigel) into the flank of each mouse.[11]
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[11]
-
Administer this compound or vehicle control to the mice according to the desired dosing schedule (e.g., daily intraperitoneal injection or oral gavage). The dosage will need to be determined through preliminary dose-finding studies.
-
Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (when tumors in the control group reach a predetermined size or based on a set duration), euthanize the mice and excise the tumors.
-
Weigh the excised tumors and process them for further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate the efficacy of this compound.
Conclusion
This compound and other selective MMP-7 inhibitors represent promising tools for cancer research and potential therapeutic development. The provided application notes and detailed protocols offer a framework for researchers to investigate the role of MMP-7 in various cancer models and to evaluate the efficacy of selective inhibitors. While specific quantitative data for this compound in cancer is still emerging, the information on analogous compounds provides a strong basis for experimental design and data interpretation. Further research into the application of this compound in oncology is warranted and has the potential to yield significant insights into cancer biology and lead to novel therapeutic strategies.
References
- 1. Highly-stabilised and selective inhibitor for cancer-causing enzyme revealed - ecancer [ecancer.org]
- 2. Frontiers | A Comprehensive Pan-Cancer Analysis of the Tumorigenic Role of Matrix Metallopeptidase 7 (MMP7) Across Human Cancers [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MMP7 Is Required to Mediate Cell Invasion and Tumor Formation upon Plakophilin3 Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformation-Specific Inhibitory Anti-MMP-7 Monoclonal Antibody Sensitizes Pancreatic Ductal Adenocarcinoma Cells to Chemotherapeutic Cell Kill - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mirror-Image Random Nonstandard Peptides Integrated Discovery (MI-RaPID) Technology Yields Highly Stable and Selective Macrocyclic Peptide Inhibitors for Matrix Metallopeptidase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Inflammatory Diseases with MMP-7-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-7 (MMP-7), also known as matrilysin, is a key enzyme implicated in the pathogenesis of various inflammatory diseases. Its role in tissue remodeling, degradation of extracellular matrix components, and modulation of signaling pathways makes it a critical therapeutic target. MMP-7-IN-3 is a potent and selective small molecule inhibitor of MMP-7, offering a valuable tool for investigating the function of MMP-7 in inflammatory processes and for preclinical evaluation of its therapeutic potential. These application notes provide detailed protocols for utilizing this compound in common animal models of inflammatory diseases and outline the underlying signaling pathways.
Quantitative Data
The inhibitory activity of various MMP-7 inhibitors is summarized in the table below. While this compound is a potent and selective inhibitor, specific IC50 values from the primary literature should be consulted for the most accurate and up-to-date information. For context, the IC50 values for related potent and selective MMP-7 inhibitors, MMP-7-IN-1 and MMP-7-IN-2, are provided.
| Compound | Target | IC50 (nM) | Reference |
| This compound | MMP-7 | Potent and Selective | Abe-Sato K, et al. J Med Chem. 2023[1] |
| MMP-7-IN-1 | MMP-7 | 10 | MedChemExpress[2][3] |
| MMP-7-IN-2 | MMP-7 | 16 | MedChemExpress[2][3] |
| MMP Inhibitor II | MMP-1 | 24 | MedChemExpress[2][3] |
| MMP-3 | 18.4 | MedChemExpress[2][3] | |
| MMP-7 | 30 | MedChemExpress[2][3] | |
| MMP-9 | 2.7 | MedChemExpress[2][3] | |
| Batimastat | MMP-1 | 3 | MedChemExpress[2][3] |
| MMP-2 | 4 | MedChemExpress[2][3] | |
| MMP-9 | 4 | MedChemExpress[2][3] | |
| MMP-7 | 6 | MedChemExpress[2][3] | |
| MMP-3 | 20 | MedChemExpress[2][3] | |
| TP0628103 | MMP-7 | 0.17 | MedChemExpress[2][3] |
Signaling Pathways
MMP-7 plays a crucial role in inflammatory signaling cascades. Below are diagrams illustrating key pathways that can be investigated using this compound.
Experimental Protocols
Unilateral Ureteral Obstruction (UUO) Model of Kidney Fibrosis
This model is used to study the efficacy of this compound in mitigating renal fibrosis.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, PEG300, Tween 80, saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Suture material (e.g., 4-0 silk)
Protocol:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment. Provide free access to food and water.
-
Anesthesia: Anesthetize the mice using a standard protocol.
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the kidneys and ureters.
-
Isolate the left ureter and ligate it at two points using 4-0 silk suture.
-
For sham-operated animals, expose the left ureter without ligation.
-
Close the abdominal incision in layers.
-
-
Drug Administration:
-
Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be determined based on dose-response studies. A typical starting dose might be in the range of 10-50 mg/kg.
-
Administer this compound or vehicle to the mice via oral gavage or intraperitoneal injection daily, starting from the day of surgery or as per the experimental design.
-
-
Monitoring: Monitor the animals daily for signs of distress, weight loss, and overall health.
-
Endpoint Analysis (typically 7-14 days post-UUO):
-
Euthanize the mice and collect blood and kidney tissues.
-
Process one portion of the kidney for histological analysis (e.g., Masson's trichrome, Sirius Red staining for collagen deposition).
-
Homogenize another portion of the kidney for protein analysis (e.g., Western blotting for fibrotic markers like α-SMA and fibronectin) and RNA analysis (e.g., qRT-PCR for gene expression of collagens, MMP-7).
-
Analyze serum for markers of kidney function (e.g., BUN, creatinine).
-
Complete Freund's Adjuvant (CFA)-Induced Arthritis Model
This model is suitable for evaluating the anti-inflammatory and anti-arthritic effects of this compound.
Materials:
-
This compound
-
Vehicle
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
-
Male Lewis or Wistar rats (6-8 weeks old)
-
Anesthetics
-
Calipers for measuring paw thickness
Protocol:
-
Arthritis Induction:
-
Drug Administration:
-
Begin administration of this compound or vehicle on a predetermined schedule (e.g., daily from day 0 or from the onset of clinical signs of arthritis around day 10). Dosing can be performed via oral gavage or intraperitoneal injection.
-
-
Clinical Assessment:
-
Monitor body weight regularly.
-
Measure the paw volume or thickness of both hind paws using a plethysmometer or calipers on alternate days.
-
Score the severity of arthritis in all four limbs based on a scale (e.g., 0-4 for each paw, considering erythema, swelling, and joint deformity).
-
-
Endpoint Analysis (typically 21-28 days post-CFA injection):
-
Euthanize the rats and collect blood and joint tissues.
-
Analyze serum for inflammatory markers (e.g., TNF-α, IL-6).
-
Process joint tissues for histological examination to assess synovial inflammation, cartilage degradation, and bone erosion.
-
Perform immunohistochemistry for MMP-7 and other relevant markers in the joint tissues.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is used to investigate the role of MMP-7 in inflammatory bowel disease and the therapeutic potential of this compound.
Materials:
-
This compound
-
Vehicle
-
Dextran Sulfate Sodium (DSS; molecular weight 36,000-50,000 Da)
-
Male C57BL/6 mice (8-10 weeks old)
Protocol:
-
Colitis Induction:
-
Drug Administration:
-
Administer this compound or vehicle daily by oral gavage or intraperitoneal injection, starting concurrently with DSS administration or as a therapeutic intervention after the onset of colitis.
-
-
Clinical Monitoring:
-
Record body weight, stool consistency, and the presence of blood in the feces daily to calculate a Disease Activity Index (DAI).
-
-
Endpoint Analysis (at the end of the DSS administration period or during recovery):
-
Euthanize the mice and collect the colon.
-
Measure the length of the colon.
-
Take sections of the colon for histological analysis to assess mucosal damage, ulceration, and inflammatory cell infiltration.
-
Homogenize colonic tissue for myeloperoxidase (MPO) assay to quantify neutrophil infiltration and for cytokine analysis (e.g., ELISA for TNF-α, IL-1β, IL-6).
-
Perform qRT-PCR to measure the expression of inflammatory and fibrotic genes in the colon.
-
Conclusion
This compound is a valuable chemical probe for elucidating the multifaceted roles of MMP-7 in the pathophysiology of inflammatory diseases. The protocols and pathway diagrams provided herein serve as a comprehensive guide for researchers to design and execute experiments aimed at understanding and targeting MMP-7 in various inflammatory contexts. Careful optimization of dosages and treatment schedules is recommended for each specific experimental model and research question.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis | PLOS One [journals.plos.org]
- 5. d-nb.info [d-nb.info]
- 6. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mpbio.com [mpbio.com]
Application Notes and Protocols for Measuring MMP-7 Activity Following Mmp-7-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-7 (MMP-7), also known as matrilysin, is a key enzyme involved in the degradation of extracellular matrix components. Its dysregulation is implicated in various pathological processes, including cancer progression and fibrosis. Mmp-7-IN-3 is a potent and selective inhibitor of MMP-7, making it a valuable tool for studying the biological functions of this enzyme and for therapeutic development.[1] This document provides detailed application notes and protocols for measuring MMP-7 activity in the presence of this compound using common laboratory techniques.
Data Presentation
Comparison of MMP-7 Activity Assays
| Assay Type | Principle | Sensitivity | Throughput | Measures Active/Total MMP-7 | Key Advantages | Key Disadvantages |
| ELISA | Immunocapture and colorimetric or fluorometric detection. | High (pg/mL to ng/mL range)[2][3] | High | Can measure both total and active forms with specific kits.[2] | High specificity and sensitivity; quantitative. | Does not directly measure enzymatic activity unless using an activity assay format. |
| Zymography (Casein/Gelatin) | Substrate degradation by MMP-7 in a polyacrylamide gel. | Moderate to high (pg to ng range)[4] | Low | Measures active and pro-MMP-7 (can be activated during the process). | Provides information on the molecular weight of active forms. | Semi-quantitative; can activate latent MMPs, potentially overestimating activity. |
| FRET-based Assay | Cleavage of a fluorogenic peptide substrate leading to increased fluorescence. | High (ng/mL range) | High | Measures active MMP-7. | Real-time kinetic measurements; high throughput. | Can be subject to interference from colored or fluorescent compounds. |
Properties of this compound and Other MMP-7 Inhibitors
| Inhibitor | Type | IC50 (MMP-7) | Selectivity | Solubility | Stability |
| This compound | Potent and Selective Inhibitor | Not publicly available | Selective for MMP-7[1] | Soluble in DMSO (100 mg/mL)[1] | Store at -20°C for 1 year (powder), -80°C for 2 years (powder). In solvent, -20°C for 1 month, -80°C for 6 months.[1] |
| MMP-7-IN-2 | Potent and Selective Inhibitor | 16 nM[5] | Selective for MMP-7 | Information not available | Store at -20°C for 1 month, -80°C for 6 months in solvent. |
| Batimastat | Broad-spectrum MMP inhibitor | 6 nM | Broad-spectrum (inhibits MMP-1, -2, -3, -9)[5] | Information not available | Information not available |
| MMP Inhibitor II | Pan-MMP inhibitor | 30 nM | Broad-spectrum (inhibits MMP-1, -3, -9)[5] | Information not available | Information not available |
Experimental Protocols
General Guidelines for Handling this compound
This compound is soluble in DMSO at a concentration of 100 mg/mL.[1] For in vitro assays, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. Further dilutions to the desired working concentrations should be made in the appropriate assay buffer. Note that the final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid effects on enzyme activity.
Enzyme-Linked Immunosorbent Assay (ELISA) for Active MMP-7
This protocol is adapted from commercially available active MMP-7 ELISA kits.
Materials:
-
Active MMP-7 ELISA Kit (containing a 96-well plate pre-coated with an anti-MMP-7 antibody, detection antibody, standards, buffers, and substrate)
-
Samples containing MMP-7 (e.g., cell culture supernatant, tissue lysates)
-
This compound stock solution (in DMSO)
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare samples to be assayed. If using cell culture, cells can be treated with this compound for the desired time before collecting the supernatant.
-
Inhibitor Preparation: Prepare a dilution series of this compound in the assay buffer provided with the kit. Also, prepare a vehicle control (DMSO at the same final concentration as the inhibitor dilutions).
-
Assay Procedure: a. Add standards and samples (pre-incubated with either this compound or vehicle) to the wells of the microplate. b. Follow the kit manufacturer's instructions for incubation times, washing steps, and addition of detection antibody and substrate. c. Measure the absorbance or fluorescence at the recommended wavelength.
-
Data Analysis: Generate a standard curve using the provided standards. Determine the concentration of active MMP-7 in the samples and compare the activity in the this compound treated samples to the vehicle control to calculate the percentage of inhibition.
Casein Zymography for MMP-7 Activity
This protocol is a common method for assessing MMP-7 activity based on its ability to degrade casein.
Materials:
-
10% SDS-PAGE gel containing 0.1% (w/v) casein
-
Samples containing MMP-7
-
This compound stock solution (in DMSO)
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Treat cells or tissues with this compound. Collect cell culture supernatant or prepare tissue lysates.
-
Inhibitor Treatment (in-gel): For a direct assessment of inhibition, samples can be incubated with various concentrations of this compound for 30-60 minutes at room temperature before loading.
-
Electrophoresis: Mix samples with non-reducing sample buffer and load onto the casein zymogram gel. Run the gel at 4°C.
-
Renaturation: After electrophoresis, wash the gel in zymogram renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS and allow the enzyme to renature.
-
Development: Incubate the gel in zymogram developing buffer overnight at 37°C.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 30-60 minutes and then destain until clear bands of caseinolysis appear against a blue background.
-
Data Analysis: The clear bands represent areas of MMP-7 activity. The intensity of the bands can be quantified using densitometry. Compare the band intensities of this compound treated samples to the control to determine the inhibitory effect.
FRET-based MMP-7 Activity Assay
This protocol utilizes a fluorogenic peptide substrate that is cleaved by active MMP-7.
Materials:
-
Fluorogenic MMP-7 substrate
-
Recombinant active MMP-7 (for standard curve and inhibitor profiling)
-
Samples containing MMP-7
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.05% Brij-35)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a solution of the fluorogenic substrate in assay buffer according to the manufacturer's instructions.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (DMSO).
-
Assay Setup: a. To the wells of the black microplate, add the assay buffer. b. Add the this compound dilutions or vehicle control. c. Add the sample containing MMP-7 or recombinant active MMP-7. d. Pre-incubate the enzyme with the inhibitor for a recommended time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate Reaction: Add the fluorogenic substrate solution to all wells to start the reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for a set period (e.g., 30-60 minutes) or as an endpoint reading after a specific incubation time.
-
Data Analysis: Calculate the reaction rate (slope of the kinetic curve) or the endpoint fluorescence. Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Mandatory Visualizations
Caption: Workflow for assessing this compound inhibitory effect.
Caption: Inhibition of MMP-7's role in the Wnt/β-catenin pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. QuickZyme Human MMP-7 Activity Assay Kit 96-Assays | BioVendor R&D [biovendor.com]
- 3. ilexlife.com [ilexlife.com]
- 4. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Mmp-7-IN-3 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility and handling of MMP-7-IN-3.
Troubleshooting Guide
Researchers may encounter several issues when working with this compound, primarily related to its solubility. This guide provides a systematic approach to identifying and resolving these common problems.
Issue 1: Difficulty Dissolving this compound in DMSO
-
Symptom: The compound does not fully dissolve in DMSO, or a precipitate is visible.
-
Possible Causes:
-
Insufficient Solvent Volume: The concentration of the solution is too high.
-
Inadequate Mixing: The compound has not been adequately agitated to facilitate dissolution.
-
Hygroscopic DMSO: DMSO readily absorbs moisture from the air, which can reduce its solvating power for certain compounds.[1][2]
-
Low Temperature: The ambient temperature may be too low, hindering the dissolution process.
-
-
Solutions:
-
Verify Concentration: Ensure the intended concentration does not exceed the known solubility of this compound in DMSO (100 mg/mL).[2]
-
Use Ultrasonication: As recommended, use an ultrasonic bath to aid in dissolution.[2] This provides the necessary energy to break up compound aggregates and enhance solvation.
-
Use Fresh, Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO.[1][2] Once opened, store DMSO bottles with the cap tightly sealed and consider using a desiccant.
-
Gentle Warming: If sonication is insufficient, gently warm the solution to no higher than 50°C. Be cautious, as excessive heat can degrade the compound.
-
Issue 2: Precipitation of this compound upon Dilution in Aqueous Buffers (e.g., PBS, Cell Culture Media)
-
Symptom: The solution becomes cloudy or a visible precipitate forms when the DMSO stock solution is added to an aqueous medium.
-
Possible Causes:
-
Poor Aqueous Solubility: this compound, like many small molecule inhibitors, has low solubility in aqueous solutions.[3] The abrupt change in solvent polarity causes the compound to crash out of solution.
-
High Final Concentration: The desired final concentration in the aqueous medium is above the compound's aqueous solubility limit.
-
High DMSO Concentration in Final Solution: While DMSO aids initial dissolution, a high final concentration (typically >0.5%) can be toxic to cells. However, too low a concentration may not be sufficient to keep the compound in solution.[3][4]
-
-
Solutions:
-
Serial Dilution in DMSO: Before adding to the aqueous medium, perform serial dilutions of the high-concentration DMSO stock in pure DMSO to get closer to the final desired concentration. Then, add this lower-concentration DMSO stock to the aqueous medium.[4]
-
Stepwise Addition and Mixing: Add the DMSO stock solution to the aqueous medium dropwise while vortexing or stirring vigorously. This helps to disperse the compound quickly and avoid localized high concentrations that promote precipitation.
-
Pre-warming the Aqueous Medium: Gently warming the cell culture medium or buffer to 37°C before adding the inhibitor can sometimes improve solubility.
-
Use of Pluronic F-68 or other Surfactants: For in vitro assays, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the aqueous medium can help to maintain the solubility of hydrophobic compounds. The optimal concentration should be determined empirically to ensure it does not affect the experimental outcome.
-
Consider Alternative Solvents for Intermediate Dilution: If direct dilution from DMSO to aqueous buffer is problematic, consider an intermediate dilution step with a solvent that is miscible with both DMSO and water, such as ethanol. However, the final concentration of ethanol should also be kept low to avoid cellular toxicity.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of 100 mg/mL, and the use of ultrasonication is recommended to facilitate dissolution.[2] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed water can negatively impact solubility.[1][2]
Q2: How should I prepare a stock solution of this compound?
Q3: How should I store the this compound powder and stock solutions?
A3:
-
Powder: Store the solid compound at -20°C for up to one year or at -80°C for up to two years.[2]
-
In Solvent (DMSO): Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
Q4: Can I dissolve this compound directly in PBS or cell culture medium?
A4: It is not recommended to dissolve this compound directly in aqueous buffers like PBS or cell culture medium due to its poor aqueous solubility.[3] A concentrated stock solution should first be prepared in DMSO.
Q5: What is the maximum concentration of DMSO that is safe for my cells?
A5: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but the ideal concentration is typically at or below 0.1%.[4] It is essential to determine the specific tolerance of your cell line by running a vehicle control experiment (treating cells with the same final concentration of DMSO without the inhibitor).
Q6: My compound precipitates in the cell culture medium even at low concentrations. What can I do?
A6: If you observe precipitation even after following the recommended dilution procedures, consider the following:
-
Reduce the Final Concentration: Your desired working concentration may still be above the solubility limit in the complex environment of the cell culture medium. Try a lower concentration.
-
Increase Serum Concentration: If your experiment allows, increasing the percentage of fetal bovine serum (FBS) in the medium can sometimes help to solubilize hydrophobic compounds through binding to albumin.
-
Re-evaluate the Dilution Method: Ensure you are adding the DMSO stock to the medium and not the other way around. Rapid mixing is key.
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Concentration | Method | Reference |
| DMSO | 100 mg/mL (122.21 mM) | Requires ultrasonication | [2] |
| Ethanol | Data not available | - | - |
| PBS (pH 7.4) | Poorly soluble | Inferred from general inhibitor properties | [3] |
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 1 year | [2] |
| Powder | -80°C | 2 years | [2] |
| In DMSO | -20°C | 1 month | [2] |
| In DMSO | -80°C | 6 months | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 818.26 g/mol )[2]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 8.18 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder. For 8.18 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution briefly.
-
Place the tube in an ultrasonic water bath and sonicate until the solution is clear and all particulate matter has dissolved. This may take several minutes.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]
-
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform an intermediate dilution in DMSO if necessary. For example, to achieve a final concentration of 10 µM in your cell culture, you might first dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.
-
Add the required volume of the DMSO stock (or intermediate stock) to the pre-warmed cell culture medium. For a 1:1000 dilution to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock solution to 1 mL of medium.
-
Immediately after adding the DMSO stock, mix the solution thoroughly by vortexing or by pipetting up and down several times.
-
Visually inspect the working solution for any signs of precipitation. If the solution is clear, it is ready to be added to the cells.
-
Always prepare a vehicle control containing the same final concentration of DMSO in the cell culture medium.
-
Signaling Pathways and Experimental Workflows
MMP-7 Signaling Pathways
MMP-7 is involved in several key signaling pathways that regulate cellular processes such as proliferation, differentiation, and invasion. Its expression and activity are tightly controlled, and its dysregulation is implicated in various diseases.
Caption: Interplay of Wnt, Notch, and EGFR signaling pathways in regulating MMP-7 expression and activity.
Experimental Workflow for Testing this compound Efficacy
The following diagram outlines a typical workflow for assessing the inhibitory effect of this compound in a cell-based assay.
Caption: A standard experimental workflow for evaluating the inhibitory activity of this compound.
References
- 1. Interactions between Notch and matrix metalloproteinases: the role in cancer | Hernole | Biuletyn Polskiego Towarzystwa Onkologicznego Nowotwory [journals.viamedica.pl]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Optimizing MMP-7-IN-3 Concentration for Cell Culture Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of MMP-7-IN-3 in cell culture experiments. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Troubleshooting Guide
Q1: I am seeing significant cell death after treating my cells with this compound. What could be the cause and how can I resolve it?
A1: Significant cell death, or cytotoxicity, can arise from several factors when using a small molecule inhibitor like this compound. Here are the primary causes and troubleshooting steps:
-
High Inhibitor Concentration: The most common cause of cytotoxicity is a concentration of the inhibitor that is too high for your specific cell line.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration range. We recommend starting with a broad range of concentrations and narrowing down to the lowest concentration that elicits the desired biological effect without compromising cell viability.
-
-
Solvent Toxicity: this compound is typically dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO can be toxic to cells.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1%. Prepare a high-concentration stock of this compound in DMSO, so that only a small volume is needed to achieve the desired final concentration in your experiment. Always include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiments to account for any solvent effects.
-
-
Extended Incubation Time: Prolonged exposure to the inhibitor, even at a non-toxic concentration, can sometimes lead to cell death.
-
Solution: Optimize the incubation time. It is possible that a shorter exposure to this compound is sufficient to achieve the desired inhibition of MMP-7 activity.
-
Q2: I am not observing the expected biological effect after treating my cells with this compound. What should I do?
A2: A lack of a discernible biological effect can be due to several factors related to the inhibitor's concentration, activity, and the experimental setup.
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit MMP-7 in your cell model.
-
Solution: Increase the concentration of the inhibitor. Refer to the dose-response experiment you performed to select a higher, yet non-toxic, concentration. It is crucial to confirm that the inhibitor is active at the concentrations you are using.
-
-
Inhibitor Instability: this compound, like many small molecules, can degrade over time, especially if not stored correctly.
-
Solution: Ensure that your stock solution of this compound is stored properly. According to the supplier, it should be stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month)[1]. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
-
Low MMP-7 Expression in Your Cell Line: The cell line you are using may not express sufficient levels of MMP-7 for an inhibitory effect to be observed.
-
Solution: Confirm MMP-7 expression in your cell line at both the mRNA and protein level using techniques like qPCR and Western blotting. If MMP-7 levels are low, you may need to choose a different cell line or stimulate MMP-7 expression if a relevant stimulus is known.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
A1: The optimal concentration of this compound is highly dependent on the cell line and the specific biological question being addressed. Based on the IC50 values of similar potent and selective MMP-7 inhibitors like MMP-7-IN-1 (IC50 = 10 nM) and MMP-7-IN-2 (IC50 = 16 nM), a good starting point for this compound would be in the low nanomolar to low micromolar range.[2] We recommend performing a dose-response experiment starting from 1 nM to 10 µM to determine the optimal concentration for your specific experimental setup.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be diluted in cell culture medium to achieve the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium remains non-toxic to the cells, generally below 0.1%[3].
Q3: What are the known off-target effects of this compound?
A3: While this compound is described as a selective inhibitor of MMP-7, it is important to consider potential off-target effects, a common challenge with small molecule inhibitors.[1][4] MMPs share structural similarities, which can lead to cross-reactivity.[4] It is advisable to test the effect of this compound on the activity of other related MMPs if they are relevant to your biological system.
Q4: How can I confirm that this compound is inhibiting MMP-7 activity in my cells?
A4: To confirm the inhibitory activity of this compound, you can measure the levels of downstream targets of MMP-7. MMP-7 is known to cleave various substrates, including E-cadherin and Claudin-7.[5][6][7] A successful inhibition of MMP-7 should result in an increased level of the full-length forms of these proteins. This can be assessed by Western blotting. Additionally, you can monitor the activation of signaling pathways known to be influenced by MMP-7, such as the Wnt/β-catenin pathway.[8]
Data Presentation
Table 1: Properties of this compound and Related Inhibitors
| Inhibitor | Target | IC50 | Recommended Storage | Solvent |
| This compound | MMP-7 (selective) | Not specified | -80°C (6 months), -20°C (1 month)[1] | DMSO |
| MMP-7-IN-1 | MMP-7 (selective) | 10 nM[2] | -80°C (6 months), -20°C (1 month) | DMSO |
| MMP-7-IN-2 | MMP-7 (selective) | 16 nM[2] | Not specified | DMSO |
| MMP Inhibitor II | Pan-MMP inhibitor | 30 nM for MMP-7[2] | Not specified | Not specified |
| Batimastat | Broad spectrum MMP inhibitor | 6 nM for MMP-7[9] | Not specified | Not specified |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps to determine the maximum non-toxic concentration of this compound.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in your cell culture medium. We recommend a 2-fold serial dilution starting from 10 µM down to 1 nM. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Cell Treatment: Once the cells have adhered and are actively dividing, replace the medium with the prepared dilutions of this compound.
-
Incubation: Incubate the plate for a period that is relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. The highest concentration that does not significantly reduce cell viability is your maximum non-toxic concentration.
Protocol 2: Wound Healing (Scratch) Assay to Assess Cell Migration
This protocol is used to evaluate the effect of this compound on cell migration.
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Creating the "Wound": Use a sterile pipette tip to create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the desired concentration of this compound (determined from the cytotoxicity assay) or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the width of the scratch at different points for each time point and treatment condition. Calculate the percentage of wound closure over time. A delay in wound closure in the this compound treated wells compared to the control would indicate an inhibition of cell migration.
Protocol 3: Western Blotting to Analyze Downstream Targets of MMP-7
This protocol allows for the assessment of the inhibitory effect of this compound on its target's activity by measuring the levels of its downstream substrates.
-
Cell Treatment: Treat cells with the optimal concentration of this compound or vehicle control for the desired duration.
-
Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for a known MMP-7 substrate (e.g., E-cadherin or Claudin-7). Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Densitometric analysis of the bands can be performed to quantify the protein levels. An increase in the full-length form of the MMP-7 substrate in the this compound treated samples would confirm the inhibitor's efficacy.
Mandatory Visualizations
Caption: Experimental workflow for optimizing and using this compound.
Caption: Simplified signaling pathways involving MMP-7 and its inhibition.
Caption: Logical troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. What are MMP-7 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Matrix metalloproteinase 7 contributes to intestinal barrier dysfunction by degrading tight junction protein Claudin-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Matrix Metalloproteinases-7 and Kidney Fibrosis [frontiersin.org]
- 8. Matrix Metalloproteinase-7 Is a Urinary Biomarker and Pathogenic Mediator of Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix metalloproteinase profiling and their roles in disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07005G [pubs.rsc.org]
Mmp-7-IN-3 stability in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Mmp-7-IN-3 in various experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the reliable and effective use of this potent and selective MMP-7 inhibitor.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in DMSO, with a reported solubility of 100 mg/mL (122.21 mM).[1] For optimal results, it is recommended to use newly opened, hygroscopic DMSO and ultrasonic assistance to ensure complete dissolution.[1]
Q2: How should I store the powdered this compound?
A2: The solid powder of this compound should be stored in a sealed container, away from moisture.[1][2][3] For long-term storage, -80°C is recommended for up to 2 years, and for shorter-term storage, -20°C is suitable for up to 1 year.[1][2][3]
Q3: What are the storage conditions for this compound stock solutions?
A3: Stock solutions of this compound in a solvent like DMSO should be aliquoted to prevent repeated freeze-thaw cycles, which can lead to product inactivation.[1][2] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[1][2][3]
Q4: My this compound solution appears cloudy or has precipitated after dilution in an aqueous buffer. What should I do?
A4: This may indicate that the compound has limited solubility in your specific aqueous buffer. It is crucial to first prepare a concentrated stock solution in a suitable organic solvent like DMSO before further diluting into your experimental buffer. If precipitation still occurs, consider lowering the final concentration of this compound in your assay. It is also advisable to perform a solubility test in your buffer of choice before proceeding with your main experiment.
Q5: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound?
A5: Inconsistent results can indeed be a consequence of compound instability in the cell culture medium. The stability of this compound can be influenced by the pH, temperature, and composition of the medium. It is recommended to prepare fresh dilutions of the inhibitor from your frozen stock solution for each experiment. To confirm stability, you can perform a time-course experiment to assess if the inhibitory activity of this compound diminishes over the duration of your assay.
Stability and Storage Summary
The following table summarizes the recommended storage conditions for this compound in both its solid form and as a stock solution.
| Form | Storage Temperature | Duration | Special Instructions |
| Powder | -80°C | 2 years | Sealed, away from moisture.[1][2][3] |
| -20°C | 1 year | Sealed, away from moisture.[1][2][3] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles; sealed, away from moisture.[1][2] |
| -20°C | 1 month | Aliquot to avoid freeze-thaw cycles; sealed, away from moisture.[1][2] |
Experimental Protocol: Assessing this compound Stability in an Experimental Buffer
This protocol provides a general framework for determining the stability of this compound in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the remaining concentration of this compound in a selected experimental buffer at various time points.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Experimental buffer of interest (e.g., PBS, Tris-HCl)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator or water bath
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare Test Solution: Dilute the this compound stock solution into your experimental buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect on the assay.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution and analyze it by HPLC to determine the initial concentration of this compound. This will serve as your baseline.
-
Incubation: Incubate the remaining test solution at the desired experimental temperature (e.g., 37°C).
-
Time-Course Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution.
-
HPLC Analysis: Analyze each aliquot by HPLC to measure the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to visualize the stability profile.
Visualizations
MMP-7 Signaling Pathway in Kidney Fibrosis
MMP-7 is a downstream target of the Wnt/β-catenin signaling pathway and can, in turn, promote fibrosis by cleaving E-cadherin, leading to the release and nuclear translocation of β-catenin.[4]
Experimental Workflow for Stability Assessment
The following diagram illustrates the key steps for evaluating the stability of this compound in an experimental buffer.
References
Troubleshooting inconsistent results with Mmp-7-IN-3
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Mmp-7-IN-3, a potent and selective inhibitor of Matrix Metalloproteinase-7 (MMP-7).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of matrix metalloproteinase-7 (MMP-7)[1][2]. MMP-7 is a zinc-dependent endopeptidase involved in the breakdown of extracellular matrix components[3][4][5]. This compound exerts its inhibitory effect by binding to the active site of the MMP-7 enzyme, thus preventing it from cleaving its substrates[6].
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -80°C for up to two years, or at -20°C for up to one year, in a sealed container away from moisture[1]. Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles. A stock solution stored at -80°C is stable for up to 6 months, while at -20°C it is stable for one month[1][2].
Q3: In which solvents is this compound soluble?
This compound is soluble in DMSO at a concentration of 100 mg/mL (122.21 mM)[1][2]. For in vivo applications, a suggested solvent is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[7]. It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can negatively impact solubility[1].
Q4: What is the selectivity profile of this compound?
Quantitative Data Summary
Table 1: Potency of Mmp-7-IN-1 (a related compound) against various Matrix Metalloproteinases
| MMP Target | IC50 (nM) |
| MMP-7 | 10 |
| MMP-14 | 450 |
| MMP-12 | 2900 |
| MMP-2 | 11000 |
| MMP-8 | 59000 |
| MMP-3 | >100000 |
| MMP-9 | >100000 |
| MMP-13 | >100000 |
| Data for Mmp-7-IN-1, a structurally related inhibitor, is presented to give an indication of potential selectivity[7]. Users should determine the specific activity of this compound for their targets of interest. |
Troubleshooting Inconsistent Results
Problem 1: Higher than expected cell viability or lack of effect on target protein cleavage.
-
Possible Cause 1: Inactive Compound.
-
Troubleshooting Step:
-
Confirm proper storage of the compound (powder at -80°C or -20°C, stock solutions at -80°C for no longer than 6 months)[1].
-
Prepare a fresh stock solution from the powder.
-
Perform a quality control experiment, such as an in vitro MMP-7 enzyme activity assay, to confirm the inhibitory activity of the new stock solution.
-
-
-
Possible Cause 2: Insufficient Compound Concentration or Incubation Time.
-
Troubleshooting Step:
-
Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
-
Conduct a time-course experiment to identify the optimal incubation time for observing the desired effect.
-
-
-
Possible Cause 3: Low MMP-7 Expression or Activity in the Experimental Model.
-
Troubleshooting Step:
-
Confirm MMP-7 expression in your cell line or tissue model using Western blot or qPCR.
-
If expression is low, consider using a cell line with known high MMP-7 expression or stimulating MMP-7 expression with appropriate inducers (e.g., growth factors, cytokines) if relevant to your research question.
-
-
Problem 2: High variability between replicate experiments.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Possible Cause 2: Incomplete Solubilization of the Inhibitor.
-
Troubleshooting Step:
-
Ensure complete dissolution of the this compound powder in DMSO, using sonication if necessary[1].
-
When diluting the stock solution in aqueous media, vortex or pipette vigorously to ensure homogenous mixing.
-
-
-
Possible Cause 3: Edge Effects in Multi-well Plates.
-
Troubleshooting Step:
-
Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation.
-
Fill the outer wells with sterile PBS or media to maintain humidity.
-
-
Problem 3: Unexpected or off-target effects observed.
-
Possible Cause 1: Non-specific Inhibition of Other MMPs or Proteases.
-
Troubleshooting Step:
-
Test the effect of this compound on the activity of other relevant MMPs expressed in your system.
-
Use a structurally different MMP-7 inhibitor as a control to confirm that the observed phenotype is specific to MMP-7 inhibition.
-
Consider using siRNA or shRNA to specifically knockdown MMP-7 as an orthogonal approach to validate the inhibitor's effect.
-
-
-
Possible Cause 2: Compound Cytotoxicity.
Experimental Protocols
In Vitro MMP-7 Enzyme Activity Assay (Fluorogenic)
This protocol is adapted from commercially available MMP activity assay kits[10][11][12].
Materials:
-
Recombinant human MMP-7
-
MMP-7 fluorogenic substrate (e.g., MOCAc-PLGL(Dpa)AR)[13]
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
This compound
-
DMSO
-
Black 96-well plate
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the recombinant MMP-7 to the desired concentration in Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%[11].
-
Add the diluted this compound or vehicle control (Assay Buffer with the same final DMSO concentration) to the wells of the 96-well plate.
-
Add the diluted MMP-7 enzyme to the wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Prepare the MMP-7 fluorogenic substrate solution in Assay Buffer.
-
Add the substrate solution to all wells to initiate the reaction.
-
Immediately measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 328/393 nm or 490/525 nm)[10][11].
-
Continue to monitor the fluorescence at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each condition.
-
Determine the percent inhibition and IC50 value for this compound.
Western Blot for MMP-7 and its Substrates
This protocol is a general guideline for Western blotting[14][15][16][17].
Materials:
-
Cells or tissue lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MMP-7, anti-E-cadherin, anti-β-catenin, etc.)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Lyse cells or tissues in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay (MTT)
This protocol is based on standard MTT assay procedures[8][9][18].
Materials:
-
Cells
-
Complete culture medium
-
This compound
-
DMSO
-
96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same final DMSO concentration).
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MMP7 - Wikipedia [en.wikipedia.org]
- 4. Matrix Metalloproteinase-7 Is a Urinary Biomarker and Pathogenic Mediator of Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. scbt.com [scbt.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MMP Activity Assay Kit (Fluorometric - Green) (ab112146) | Abcam [abcam.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. 7tmantibodies.com [7tmantibodies.com]
- 15. MMP-7 Antibody | Cell Signaling Technology [cellsignal.com]
- 16. peakproteins.com [peakproteins.com]
- 17. bio-rad.com [bio-rad.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Minimizing MMP-7-IN-3 Toxicity In Vivo
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing potential toxicity associated with the in vivo use of MMP-7-IN-3, a potent and selective inhibitor of matrix metalloproteinase-7 (MMP-7). By understanding the potential risks and implementing appropriate experimental strategies, investigators can enhance the safety and reproducibility of their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a potent and selective small molecule inhibitor of MMP-7. Its primary application in preclinical research is the investigation of the role of MMP-7 in various pathological processes, notably in models of kidney fibrosis, where it has been shown to suppress disease progression.[1]
Q2: What are the known toxicities associated with MMP inhibitors?
Historically, broad-spectrum matrix metalloproteinase inhibitors have been associated with a dose-limiting toxicity known as musculoskeletal syndrome (MSS), characterized by joint pain and inflammation. This has been a primary reason for the failure of many MMP inhibitors in clinical trials. Newer, more selective inhibitors are designed to have improved safety profiles. However, off-target effects can still occur due to structural similarities among MMP family members.
Q3: Is there specific toxicity data available for this compound?
As of the latest available information, detailed in vivo toxicity studies specifically for this compound have not been published in peer-reviewed literature. A study on a closely related potent and selective MMP-7 inhibitor, compound 15, demonstrated dose-dependent efficacy in a mouse model of kidney fibrosis without reporting overt signs of toxicity, but a comprehensive toxicology assessment was not provided.[2]
Q4: What are the potential off-target effects of this compound?
While this compound is designed to be selective for MMP-7, the potential for inhibition of other MMPs or unrelated proteins should be considered, especially at higher concentrations. The structural similarity among MMPs makes achieving absolute selectivity challenging. Researchers should consider evaluating the effect of this compound on a panel of related MMPs to understand its selectivity profile in their experimental system.
Q5: How can I minimize potential toxicity in my in vivo experiments with this compound?
Minimizing toxicity involves a multi-faceted approach including careful dose selection, appropriate formulation and administration, and diligent monitoring of animal health. The troubleshooting guide below provides more detailed strategies.
Troubleshooting Guide: In Vivo Toxicity of this compound
This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound and provides actionable steps to mitigate them.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Animal Morbidity or Mortality | - Acute toxicity at the administered dose- Off-target effects- Formulation/vehicle toxicity | - Conduct a dose-range finding study: Start with a low dose and escalate gradually to determine the maximum tolerated dose (MTD).- Evaluate vehicle toxicity: Administer the vehicle alone to a control group to rule out its contribution to adverse effects.- Perform histological analysis: Examine major organs (liver, kidney, spleen, etc.) for signs of toxicity. |
| Signs of Musculoskeletal Toxicity (e.g., joint swelling, altered gait) | - Inhibition of other MMPs involved in joint homeostasis | - Confirm selectivity: Test this compound against a panel of MMPs to verify its selectivity for MMP-7.- Consider alternative dosing regimens: Explore lower doses or intermittent dosing schedules to reduce continuous target engagement.- Monitor joint health: Regularly assess animals for any signs of joint inflammation or discomfort. |
| Inconsistent Efficacy or Unexpected Biological Effects | - Poor bioavailability- Off-target pharmacological effects | - Optimize formulation and route of administration: Ensure the compound is properly solubilized and administered to achieve desired exposure.- Characterize pharmacokinetics: If possible, determine the pharmacokinetic profile (Cmax, half-life) to correlate exposure with efficacy and toxicity.- Include multiple control groups: Use both vehicle-treated and untreated control groups to differentiate between compound-specific effects and other experimental variables. |
| Local Irritation at Injection Site | - Formulation pH or osmolality- High concentration of the compound | - Adjust formulation: Ensure the formulation is isotonic and at a physiological pH.- Reduce concentration: If possible, decrease the concentration of the dosing solution and increase the volume (within acceptable limits for the animal model).- Rotate injection sites: For repeated administrations, vary the location of the injection to minimize local irritation. |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that does not cause unacceptable toxicity in the chosen animal model.
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., mice or rats) and strain.
-
Group Allocation: Assign animals to several dose groups (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group (n=3-5 animals per group).
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). Ensure complete dissolution.
-
Administration: Administer a single dose via the intended experimental route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) at regular intervals (e.g., 1, 4, 24, 48, and 72 hours post-dose).
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant weight loss (>15-20%), or severe clinical signs of distress.
-
Necropsy: At the end of the observation period, perform a gross necropsy to examine for any visible organ abnormalities.
Protocol 2: General In Vivo Toxicity Assessment
Objective: To evaluate the potential systemic toxicity of this compound following repeated administration.
Methodology:
-
Animal Model and Group Allocation: Use the same species and strain as in the efficacy studies. Include a vehicle control group and at least two dose levels of this compound (e.g., a therapeutic dose and a higher dose, below the MTD).
-
Dosing Regimen: Administer the compound daily (or as per the planned efficacy study) for a defined period (e.g., 14 or 28 days).
-
Clinical Observations: Record body weights, food and water consumption, and clinical signs of toxicity daily.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood samples for complete blood count and analysis of serum biomarkers for liver (ALT, AST) and kidney (BUN, creatinine) function.
-
Histopathology: Perform a comprehensive necropsy and collect major organs and tissues. Process tissues for histopathological examination by a qualified veterinary pathologist to identify any microscopic changes.
Visualizations
Signaling Pathway: MMP-7 in Kidney Fibrosis
Caption: Role of MMP-7 in the Wnt/β-catenin signaling pathway leading to kidney fibrosis.
Experimental Workflow: In Vivo Toxicity Assessment
Caption: A typical workflow for assessing the in vivo toxicity of a compound.
Logical Relationship: Strategies to Minimize In Vivo Toxicity
Caption: Key strategies to consider for minimizing in vivo toxicity of this compound.
References
Technical Support Center: Improving the Bioavailability of Mmp-7-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the preclinical development of Mmp-7-IN-3, a novel inhibitor of Matrix Metalloproteinase-7 (MMP-7). Given that early-generation MMP inhibitors have historically faced challenges with bioavailability, this guide offers strategies to enhance the exposure of this compound in your experimental models.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a selective, small molecule inhibitor of Matrix Metalloproteinase-7 (MMP-7). MMP-7 is a key enzyme involved in tissue remodeling, and its dysregulation is implicated in diseases such as cancer and fibrosis.[4][5][6][7] Like many small molecule inhibitors, this compound is a lipophilic compound, which can lead to poor aqueous solubility and consequently, low oral bioavailability.[8][9][10] This can result in insufficient drug concentration at the target site, leading to reduced efficacy in in vivo studies.
Q2: What are the initial steps to assess the bioavailability of this compound?
The initial assessment involves a combination of in vitro and in vivo studies.[11][12] Key steps include:
-
Solubility and Permeability Assessment: Determine the aqueous solubility of this compound at different pH values and assess its permeability using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.[13][14][15]
-
In Vivo Pharmacokinetic (PK) Study: Conduct a preliminary PK study in a relevant animal model (e.g., mouse or rat) to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[16][17][18] This typically involves administering the compound intravenously (IV) and orally (PO) to different groups of animals.[16]
Q3: What are the common reasons for poor oral bioavailability of a compound like this compound?
Poor oral bioavailability of small molecule inhibitors like this compound can be attributed to several factors:
-
Poor aqueous solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[8][19] This is a common issue for lipophilic molecules.
-
Low intestinal permeability: The compound may not efficiently cross the intestinal wall to enter the bloodstream.[20]
-
High first-pass metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.[11]
-
Efflux by transporters: The compound may be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein.[20]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound and provides actionable steps to resolve them.
Issue 1: Low Aqueous Solubility
You observe that this compound has poor solubility in aqueous buffers, leading to difficulties in preparing solutions for in vitro and in vivo studies.
Troubleshooting Steps:
-
pH Modification: Assess the solubility of this compound at various pH levels. If the compound has ionizable groups, adjusting the pH of the formulation can significantly improve solubility.[21]
-
Use of Co-solvents: For preclinical studies, water-miscible organic solvents like DMSO, ethanol, or polyethylene glycol (PEG) can be used to dissolve the compound.[21] However, the concentration of these co-solvents should be carefully controlled to avoid toxicity in animal studies.
-
Formulation Strategies: For later stage development, consider more advanced formulation approaches to enhance solubility.[8][22]
| Formulation Strategy | Description | Potential Improvement in Solubility |
| Micronization/Nanonization | Reducing the particle size of the drug increases the surface area for dissolution.[8][19][21] | 2-5 fold |
| Solid Dispersions | The drug is dispersed in a polymer matrix in an amorphous state, which has higher solubility than the crystalline form.[9][22] | 10-50 fold |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming a more soluble complex.[8][21] | 5-20 fold |
| Lipid-Based Formulations | Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form fine emulsions in the gut, enhancing drug solubilization.[19][20] | >50 fold |
Issue 2: Inconsistent Results in In Vivo Efficacy Studies
You are observing high variability in tumor growth inhibition or other efficacy endpoints in your animal studies, despite administering the same dose of this compound.
Troubleshooting Steps:
-
Evaluate the Formulation: The variability could be due to inconsistent drug exposure resulting from a suboptimal formulation. Ensure the formulation is homogenous and the drug does not precipitate upon administration.
-
Conduct a Pharmacokinetic/Pharmacodynamic (PK/PD) Study: A PK/PD study will help establish the relationship between the drug concentration in plasma and the observed pharmacological effect.[12][23] This can help determine the minimum effective concentration and a dosing regimen that maintains this concentration.
-
Refine the Formulation: Based on the PK data, you may need to improve the formulation to achieve more consistent and sustained drug exposure. Refer to the formulation strategies in the table above.
Experimental Protocols
Protocol 1: In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to predict passive intestinal absorption of a compound.[13]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Dodecane
-
Lecithin
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution in DMSO
-
Reference compounds (e.g., highly permeable propranolol and poorly permeable furosemide)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS
Methodology:
-
Prepare the artificial membrane solution by dissolving lecithin in dodecane.
-
Carefully add the lecithin/dodecane solution to each well of the filter plate, ensuring the filter is completely coated.
-
Prepare the donor solution by diluting the this compound stock solution and reference compounds in PBS to the final desired concentration.
-
Add the donor solution to the wells of the filter plate.
-
Add fresh PBS to the wells of the acceptor plate.
-
Place the filter plate on top of the acceptor plate to form a "sandwich".
-
Incubate the plate assembly on a plate shaker at room temperature for a specified time (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the permeability coefficient (Pe).
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a basic study to determine the oral bioavailability of this compound.[16][17][18]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Formulation vehicles (e.g., for IV: saline with 5% DMSO and 10% Solutol HS 15; for PO: 0.5% methylcellulose in water)
-
Syringes and needles for IV and PO administration
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
LC-MS/MS for bioanalysis
Methodology:
-
Divide the mice into two groups: intravenous (IV) administration and oral (PO) administration (n=3-5 per group).
-
For the IV group, administer this compound at a dose of 1-2 mg/kg via the tail vein.
-
For the PO group, administer this compound at a dose of 5-10 mg/kg via oral gavage.
-
Collect blood samples at various time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Analyze the plasma samples to determine the concentration of this compound using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (e.g., AUC, Cmax, T1/2) using appropriate software.
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
| Pharmacokinetic Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Cmax (ng/mL) | 1200 | 350 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-inf) (ng*h/mL) | 1500 | 2250 |
| T1/2 (h) | 2.5 | 3.0 |
| Oral Bioavailability (F%) | - | 15% |
Visualizations
Caption: Simplified MMP-7 signaling pathway.
Caption: Troubleshooting workflow for poor bioavailability.
Caption: Experimental workflow for an in vivo PK study.
References
- 1. MMP Inhibitors: Past, present and future [imrpress.com]
- 2. MMP Inhibitors: Past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. MMP7 - Wikipedia [en.wikipedia.org]
- 6. portlandpress.com [portlandpress.com]
- 7. Matrix Metalloproteinase-7 Is a Urinary Biomarker and Pathogenic Mediator of Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Solid Form Strategies For Increasing Oral Bioavailability [drugdiscoveryonline.com]
- 11. cn-bio.com [cn-bio.com]
- 12. researchgate.net [researchgate.net]
- 13. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 14. biorxiv.org [biorxiv.org]
- 15. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods [mdpi.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. bioivt.com [bioivt.com]
- 18. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. mdpi.com [mdpi.com]
- 23. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to MMP-7 Inhibition in Cancer Cells
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming resistance to Matrix Metalloproteinase-7 (MMP-7) inhibition in cancer cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which cancer cells develop resistance to MMP-7 inhibitors?
A1: Cancer cells employ several mechanisms to develop resistance to MMP-7 inhibitors. A primary mechanism involves the modulation of apoptosis-related pathways. MMP-7 can cleave the Fas ligand (FasL) from the cell surface, preventing it from activating the Fas death receptor and thereby protecting cancer cells from apoptosis induced by chemotherapeutic agents.[1][2][3] This shedding of FasL can lead to inherent resistance to drugs that rely on the Fas pathway for their cytotoxic effects.[1]
Another significant resistance mechanism involves the upregulation of pro-survival signaling pathways. For instance, increased MMP-7 expression can lead to the activation of the MAP kinase pathway, which promotes cell survival.[4][5] Additionally, MMP-7 has been linked to the induction of the epithelial-to-mesenchymal transition (EMT), a process that contributes to drug resistance and metastasis.[1]
Furthermore, resistance can be associated with the tumor microenvironment and interactions with other molecules. For example, MMP-7 can interact with Hsp90, a chaperone protein, to facilitate both drug efflux activity and metastasis.[6] The overexpression of MMP-7 has also been correlated with resistance to specific chemotherapies like docetaxel and T-DM1 through various signaling pathways, including the Wnt/β-catenin pathway.[7]
Q2: My cancer cell line is not responding to the MMP-7 inhibitor. What are the possible reasons?
A2: Lack of response to an MMP-7 inhibitor can stem from several factors:
-
Inhibitor Specificity and Potency: Early-generation MMP inhibitors were often broad-spectrum, targeting multiple MMPs.[2][8] This lack of specificity could lead to off-target effects and unforeseen consequences, as some MMPs have anti-tumorigenic roles.[2][3] It is crucial to use a highly selective and potent MMP-7 inhibitor. Newer generations of inhibitors are being designed for improved selectivity.[9][10]
-
Cell Line-Specific Resistance Mechanisms: The intrinsic resistance mechanisms can vary significantly between different cancer cell lines. The cell line you are using may have pre-existing alterations in the signaling pathways that MMP-7 influences, such as the Fas/FasL or Wnt/β-catenin pathways.[1][7]
-
Experimental Conditions: The concentration of the inhibitor, treatment duration, and cell culture conditions can all influence the outcome. Ensure that the inhibitor concentration is within the effective range (e.g., IC50) and that the treatment duration is sufficient to observe a biological effect.
-
Drug Efflux Pumps: Cancer cells can actively pump out drugs using transporters like P-glycoprotein (Pgp) and multidrug-resistant protein 1 (MDR1), which is a common mechanism of chemoresistance.[1] While not directly linked to MMP-7 inhibitor resistance in the provided context, it is a general resistance mechanism to consider.
Q3: How can I confirm that MMP-7 activity is effectively inhibited in my experiments?
A3: To confirm the effective inhibition of MMP-7, you should perform a combination of assays:
-
Enzymatic Activity Assays: A direct way to measure MMP-7 inhibition is through in vitro enzymatic assays using a fluorogenic peptide substrate specific for MMP-7.[7] A decrease in fluorescence upon inhibitor treatment indicates successful inhibition.
-
Western Blotting: Analyze the levels of MMP-7 substrates to assess the downstream effects of inhibition. For example, look for a decrease in the cleavage of known MMP-7 substrates like E-cadherin or an increase in the cell-surface levels of FasL.[1][7]
-
Cell-Based Assays: Functional assays can provide evidence of successful inhibition. A reduction in cell migration or invasion in a scratch assay or a transwell invasion assay would suggest effective MMP-7 inhibition.[7] Similarly, an increase in apoptosis in the presence of a chemotherapeutic agent when combined with the MMP-7 inhibitor would indicate the reversal of resistance.[7][11]
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays after treatment with an MMP-7 inhibitor and a chemotherapeutic agent.
| Possible Cause | Troubleshooting Step |
| Cell Line Heterogeneity | Perform single-cell cloning to establish a more homogenous cell population. Verify MMP-7 expression levels in the parental and cloned cell lines. |
| Inhibitor Instability | Prepare fresh inhibitor solutions for each experiment. Check the manufacturer's recommendations for storage and handling. |
| Assay Timing | Optimize the timing of inhibitor and chemotherapy treatment. A sequential treatment (inhibitor followed by chemotherapy) may be more effective than co-treatment. |
| Off-Target Effects of Chemotherapy | Ensure the chemotherapeutic agent is inducing apoptosis through a pathway that is modulated by MMP-7 (e.g., the Fas pathway for agents like oxaliplatin).[1][11] |
Problem 2: No significant reduction in tumor cell invasion despite using a potent MMP-7 inhibitor.
| Possible Cause | Troubleshooting Step |
| Redundant Protease Activity | Other MMPs (e.g., MMP-2, MMP-9) or other classes of proteases may be compensating for the loss of MMP-7 activity.[1] Use a broad-spectrum protease inhibitor cocktail as a control to assess this possibility. Consider using siRNA to specifically knock down MMP-7 expression.[12] |
| Activation of Alternative Invasion Pathways | Cancer cells may activate alternative signaling pathways to promote invasion that are independent of MMP-7. Analyze the expression and activation of key proteins in other invasion-related pathways (e.g., Rho GTPases, integrin signaling). |
| Inappropriate Extracellular Matrix (ECM) | The type of ECM used in the invasion assay (e.g., Matrigel) may not be a primary substrate for MMP-7. Test different ECM compositions to better mimic the in vivo tumor microenvironment. |
Experimental Protocols
Protocol 1: In Vitro MMP-7 Enzymatic Activity Assay
This protocol is adapted from a study that evaluated a selective anti-MMP-7 monoclonal antibody.[7]
Objective: To measure the enzymatic activity of recombinant human MMP-7 in the presence of an inhibitor.
Materials:
-
Recombinant human MMP-7 (catalytic domain)
-
Fluorogenic peptide substrate for MMP-7
-
MMP-7 inhibitor (e.g., GSM-192 Fab fragment[7] or a small molecule inhibitor)
-
Assay buffer (e.g., Tris-buffered saline with calcium and zinc)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a dilution series of the MMP-7 inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed concentration of recombinant MMP-7 to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Incubate the plate at 37°C for a pre-determined time to allow the inhibitor to bind to the enzyme.
-
Add the fluorogenic MMP-7 substrate to all wells to initiate the enzymatic reaction.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorometer.
-
Continue to measure the fluorescence at regular intervals for a set period.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
Protocol 2: Cell Invasion Assay (Transwell)
Objective: To assess the effect of MMP-7 inhibition on cancer cell invasion through an extracellular matrix.
Materials:
-
Cancer cell line of interest
-
MMP-7 inhibitor
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Extracellular matrix gel (e.g., Matrigel)
-
Serum-free cell culture medium
-
Complete cell culture medium (with serum as a chemoattractant)
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Coat the top of the transwell inserts with a thin layer of ECM gel and allow it to solidify.
-
Harvest and resuspend the cancer cells in serum-free medium.
-
Pre-treat the cells with the MMP-7 inhibitor at the desired concentration for a specified time. Include a vehicle-treated control.
-
Seed the pre-treated cells into the upper chamber of the coated transwell inserts.
-
Fill the lower chamber with complete medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fix the invading cells on the bottom surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of stained, invaded cells in several random fields of view under a microscope.
-
Compare the number of invaded cells between the inhibitor-treated and control groups.
Signaling Pathways and Experimental Workflows
Caption: MMP-7 mediated resistance to chemotherapy.
Caption: Workflow for testing MMP-7 inhibitor efficacy.
Quantitative Data Summary
Table 1: IC50 Values of Selected MMP-7 Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| GSM-192 Fab | MMP-7 | 132 ± 10 | In vitro enzymatic assay | [7] |
| Compound 6 | MMP-7 | 440 | In vitro fluorescent substrate assay | [9] |
| TP0628103 (18) | MMP-7 | N/A | Characterized by reduced in vitro OATP-mediated hepatic uptake | [13] |
| D'20 | MMP-7 | N/A | Highly selective peptide inhibitor | [10] |
N/A: Specific IC50 value not provided in the search results.
This technical support center provides a starting point for troubleshooting your experiments on overcoming resistance to MMP-7 inhibition. For more in-depth information, please refer to the cited literature.
References
- 1. Matrix Metalloproteinases in Chemoresistance: Regulatory Roles, Molecular Interactions, and Potential Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. MMP-7 marks severe pancreatic cancer and alters tumor cell signaling by proteolytic release of ectodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The matrix metalloproteinase 7 (MMP7) links Hsp90 chaperone with acquired drug resistance and tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformation-Specific Inhibitory Anti-MMP-7 Monoclonal Antibody Sensitizes Pancreatic Ductal Adenocarcinoma Cells to Chemotherapeutic Cell Kill - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Highly-stabilised and selective inhibitor for cancer-causing enzyme revealed - ecancer [ecancer.org]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Matrix Metalloproteinase-7 Attenuates Subpleural Fibrosis in Rheumatoid Arthritis-Associated Interstitial Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Refining experimental design for Mmp-7-IN-3 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Mmp-7-IN-3 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Matrix Metalloproteinase-7 (MMP-7).[1] MMP-7 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix components.[2] By selectively inhibiting MMP-7, this compound can be used to study its role in various physiological and pathological processes, such as tissue remodeling, cancer progression, and fibrosis.[1][2]
Q2: What are the key signaling pathways regulated by MMP-7 that can be investigated using this compound?
A2: MMP-7 is known to be involved in several key signaling pathways. The canonical Wnt/β-catenin signaling pathway is a major regulator of MMP-7 expression, and MMP-7 itself can influence this pathway by cleaving E-cadherin.[3][4][5][6] Additionally, MMP-7 can activate the Notch signaling pathway, which is crucial for cell fate decisions.[7] Therefore, this compound is a valuable tool for dissecting the role of MMP-7 in these interconnected pathways.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO. For in vitro experiments, a stock solution can be prepared in DMSO. It is recommended to store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[1]
Q4: What is the selectivity profile of this compound?
Data Presentation
Table 1: Inhibitory Potency (IC50) of Representative MMP Inhibitors
| Compound | MMP-1 (nM) | MMP-2 (nM) | MMP-3 (nM) | MMP-7 (nM) | MMP-8 (nM) | MMP-9 (nM) | MMP-13 (nM) | MMP-14 (nM) |
| Mmp-7-IN-2 | 100000 | 33000 | >100000 | 16 | >100000 | >100000 | >100000 | 11000 |
| Batimastat | 3 | 4 | 20 | 6 | 10 | 10 | 1 | 2.8 |
| Isoliquiritigenin | 16 | 10 | 81 | 8 | - | 10 | 14 | - |
Note: This table includes data for Mmp-7-IN-2 and other MMP inhibitors to demonstrate selectivity. The IC50 values for this compound should be experimentally determined.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of cancer cell lines that express MMP-7.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.[8][9][10]
Western Blot Analysis for MMP-7 Expression
This protocol describes the detection of MMP-7 protein levels in cell lysates or conditioned media after treatment with this compound.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Conditioned cell culture medium
-
Primary antibody against MMP-7
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
For Cell Lysates: Wash cells with ice-cold PBS and lyse them with lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
For Conditioned Media: Collect the cell culture medium and centrifuge to remove any cells or debris.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Load equal amounts of protein (for lysates) or equal volumes (for conditioned media) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MMP-7 antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Gelatin Zymography for MMP-7 Activity
This protocol allows for the detection of MMP-7's gelatinolytic activity.
Materials:
-
This compound
-
Conditioned cell culture medium
-
SDS-PAGE gel containing 0.1% gelatin
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Collect conditioned medium from cells treated with or without this compound.
-
Mix the samples with non-reducing sample buffer (do not boil the samples).
-
Load the samples onto the gelatin-containing SDS-PAGE gel.
-
Run the electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS and allow the enzyme to renature.
-
Incubate the gel in developing buffer overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.
Troubleshooting Guide
Problem 1: Inconsistent or non-reproducible results in the cell viability assay.
-
Possible Cause: Uneven cell seeding, variability in this compound concentration, or issues with the MTT assay itself.
-
Solution:
-
Ensure a single-cell suspension before seeding to avoid clumps.
-
Use a multichannel pipette for adding cells and reagents to minimize variability between wells.
-
Prepare fresh dilutions of this compound for each experiment.
-
Optimize the incubation time with MTT, as it can vary between cell lines.
-
Ensure complete dissolution of formazan crystals by gentle pipetting or shaking before reading the absorbance.
-
Problem 2: No or weak signal in Western blot for MMP-7.
-
Possible Cause: Low expression of MMP-7 in the chosen cell line, inefficient protein extraction, or antibody issues.
-
Solution:
-
Confirm MMP-7 expression in your cell line using qPCR or by consulting literature.
-
Use a positive control (e.g., recombinant MMP-7 protein or lysate from a known MMP-7 expressing cell line).
-
Ensure that protease inhibitors are added to the lysis buffer to prevent protein degradation.
-
Optimize the antibody concentration and incubation times.
-
If analyzing secreted MMP-7, concentrate the conditioned medium before loading.
-
Problem 3: High background or no clear bands in gelatin zymography.
-
Possible Cause: Incomplete removal of SDS, incorrect buffer composition, or low MMP-7 activity.
-
Solution:
-
Ensure thorough washing with the renaturing buffer to completely remove SDS.
-
Verify the pH and composition of the developing buffer, especially the presence of calcium, which is essential for MMP activity.
-
Increase the amount of conditioned medium loaded onto the gel.
-
Ensure the incubation in the developing buffer is performed at 37°C to allow for optimal enzyme activity.
-
Problem 4: Off-target effects observed in experiments.
-
Possible Cause: this compound may inhibit other MMPs or cellular targets at high concentrations.
-
Solution:
-
Perform a dose-response curve to determine the optimal concentration of this compound that selectively inhibits MMP-7 without causing broad cytotoxicity.
-
Use the lowest effective concentration of the inhibitor.
-
Consider using a structurally different MMP-7 inhibitor as a control to confirm that the observed effects are specific to MMP-7 inhibition.
-
Use siRNA or shRNA to specifically knockdown MMP-7 as an alternative or complementary approach to validate the findings.[11]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. β-Catenin Regulates the Expression of the Matrix Metalloproteinase-7 in Human Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interactions between Notch and matrix metalloproteinases: the role in cancer | Hernole | Biuletyn Polskiego Towarzystwa Onkologicznego Nowotwory [journals.viamedica.pl]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. protocols.io [protocols.io]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Inhibition of Matrix Metalloproteinase-7 Attenuates Subpleural Fibrosis in Rheumatoid Arthritis-Associated Interstitial Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mmp-7-IN-3: A Potent and Selective Inhibitor of Matrix Metalloproteinase-7 for Fibrotic Diseases
Mmp-7-IN-3 has emerged as a highly potent and selective inhibitor of matrix metalloproteinase-7 (MMP-7), a key enzyme implicated in the progression of various fibrotic diseases and cancer. Preclinical studies have demonstrated its efficacy in suppressing kidney fibrosis, positioning it as a promising therapeutic candidate. This guide provides a comparative analysis of this compound's efficacy against other MMP-7 inhibitors, supported by experimental data and detailed methodologies.
Unveiling this compound: A Novel Inhibitor Targeting MMP-7
This compound, identified as compound 15 in a 2023 study published in the Journal of Medicinal Chemistry, is a result of structure-based drug design aimed at optimizing potency and selectivity for MMP-7.[1] This inhibitor is a novel compound composed of an arylsulfonamide, a carboxylate, and short peptides.[1][2] Its design was guided by a molecular hybridization approach to ensure specific and strong interaction with the MMP-7 active site.[1][2]
Comparative Efficacy of this compound
To objectively assess the efficacy of this compound, its inhibitory activity, as measured by the half-maximal inhibitory concentration (IC50), is compared with other known MMP-7 inhibitors. A lower IC50 value indicates greater potency.
| Inhibitor | MMP-7 IC50 (nM) | Other MMPs Inhibited (IC50 in nM) | Reference |
| This compound (Compound 15) | 0.8 | MMP-2 (>1000), MMP-3 (>1000), MMP-8 (>1000), MMP-9 (>1000), MMP-13 (>1000), MMP-14 (>1000) | Abe-Sato K, et al. J Med Chem. 2023 |
| Batimastat (BB-94) | 6 | MMP-1 (3), MMP-2 (4), MMP-3 (20), MMP-9 (4) | [2][3] |
| Marimastat (BB-2516) | 13 | MMP-1 (5), MMP-2 (6), MMP-9 (3), MMP-14 (9) | [4] |
| Mmp-7-IN-1 | 10 | Not specified | N/A |
| Mmp-7-IN-2 | 16 | Not specified | N/A |
| TP0628103 | 0.17 | Not specified | N/A |
| MMP Inhibitor II | 30 | MMP-1 (24), MMP-3 (18.4), MMP-9 (2.7) | N/A |
As the data indicates, this compound demonstrates exceptional potency against MMP-7 with an IC50 of 0.8 nM. More importantly, it exhibits remarkable selectivity, with IC50 values greater than 1000 nM for other tested matrix metalloproteinases, including MMP-2, -3, -8, -9, -13, and -14. This high selectivity is a critical advantage, as off-target inhibition of other MMPs can lead to undesirable side effects, a major challenge that led to the failure of broad-spectrum MMP inhibitors in past clinical trials.[5] In contrast, inhibitors like Batimastat and Marimastat show potent inhibition across a broader range of MMPs, lacking the selectivity of this compound.
Experimental Protocols
The determination of the inhibitory activity of this compound and its counterparts was performed using a standardized enzymatic assay. The following protocol is based on the methodology described in the primary literature for this compound.
MMP-7 Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant MMP-7.
Materials:
-
Human recombinant catalytic domain of MMP-7
-
Fluorescent substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35
-
Test compounds (e.g., this compound) dissolved in dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorometer
Procedure:
-
The assay is performed in a total volume of 100 µL in each well of a 96-well plate.
-
Add 88 µL of assay buffer to each well.
-
Add 2 µL of the test compound at various concentrations (typically a serial dilution) to the wells. For the control wells, add 2 µL of DMSO.
-
Add 5 µL of the human recombinant MMP-7 enzyme solution to each well and incubate for 30 minutes at 25°C.
-
Initiate the enzymatic reaction by adding 5 µL of the fluorescent substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 405 nm every minute for 30 minutes using a fluorometer.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
The percent inhibition at each concentration of the test compound is calculated relative to the control (DMSO).
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Signaling Pathways and Experimental Workflows
The development and evaluation of MMP-7 inhibitors like this compound are guided by an understanding of the enzyme's role in cellular signaling and a systematic experimental approach.
MMP-7 Signaling Pathway
MMP-7 plays a crucial role in extracellular matrix (ECM) degradation, which is a key step in physiological processes like wound healing and pathological conditions such as fibrosis and cancer metastasis. Its activity is tightly regulated, and its dysregulation can lead to the cleavage of various substrates, initiating a cascade of signaling events that promote disease progression.
Caption: Simplified MMP-7 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for MMP-7 Inhibitor Evaluation
The evaluation of a potential MMP-7 inhibitor follows a structured workflow, from initial screening to in vivo efficacy studies.
Caption: General experimental workflow for the discovery and development of MMP-7 inhibitors.
Conclusion
This compound stands out as a highly potent and, critically, a highly selective inhibitor of MMP-7. Its superior selectivity profile compared to broad-spectrum MMP inhibitors like Batimastat and Marimastat suggests a potentially better safety profile, a significant hurdle in the clinical development of this class of drugs. The robust preclinical data demonstrating its efficacy in a mouse model of kidney fibrosis further underscores its therapeutic potential.[1][2] Continued research and development of this compound and other selective MMP-7 inhibitors hold promise for the treatment of fibrotic diseases and other conditions driven by aberrant MMP-7 activity.
References
- 1. Structure-Based Optimization and Biological Evaluation of Potent and Selective MMP-7 Inhibitors for Kidney Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Cross-Validation of Mmp-7-IN-3: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Mmp-7-IN-3 with other matrix metalloproteinase-7 (MMP-7) inhibitors. This document summarizes key performance data, details experimental protocols for inhibitor evaluation, and visualizes relevant biological pathways and workflows.
Introduction to this compound and the Role of MMP-7 in Disease
Matrix metalloproteinase-7 (MMP-7), also known as matrilysin, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix components.[1][2] Its activity is implicated in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer progression.[3][4] In oncology, MMP-7 is of particular interest as it is often overexpressed in tumors and contributes to cancer cell invasion, metastasis, and angiogenesis.[2][4][5] This has led to the development of numerous MMP inhibitors as potential therapeutic agents.
This compound is a potent and selective inhibitor of MMP-7.[6] While much of the initial research has focused on its efficacy in mitigating kidney fibrosis, its potential as an anti-cancer agent is an area of growing interest. This guide aims to provide a comparative overview of this compound against other well-known MMP inhibitors to aid researchers in their study design and drug development efforts.
Comparative Analysis of MMP-7 Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of this compound and several broad-spectrum MMP inhibitors against MMP-7 and other MMPs. This data is essential for understanding the potency and selectivity of these compounds.
| Inhibitor | MMP-7 IC50 (nM) | Other MMPs IC50 (nM) | Reference |
| This compound | Data in cancer cell lines not yet available | Selective for MMP-7 | [6] |
| Batimastat | 6 | MMP-1 (3), MMP-2 (4), MMP-3 (20), MMP-9 (4) | [5] |
| Marimastat | 8 | MMP-1 (2.5), MMP-2 (3), MMP-3 (115), MMP-9 (1.5) | [5] |
| Rebimastat | Potent (nM range) | Broad spectrum against MMP-1, -2, -9, -14 |
Key Experimental Protocols for Inhibitor Evaluation
Accurate and reproducible experimental design is paramount when evaluating the efficacy of MMP-7 inhibitors. Below are detailed protocols for essential in vitro assays used to characterize the effects of these compounds on cancer cells.
Cell Viability Assay (MTT Assay)
This assay determines the effect of an inhibitor on cell proliferation and viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the MMP-7 inhibitor and a vehicle control. Incubate for 24-72 hours.
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[7][8]
Wound Healing (Scratch) Assay
This assay assesses the impact of an inhibitor on collective cell migration.
Protocol:
-
Grow a confluent monolayer of cells in a 6-well plate.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells and replace the medium with fresh medium containing the MMP-7 inhibitor or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
The rate of wound closure is quantified by measuring the change in the width of the scratch over time using image analysis software.[9]
Boyden Chamber (Transwell) Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix, a key step in metastasis.
Protocol:
-
Coat the upper surface of a Transwell insert (typically with an 8 µm pore size membrane) with a thin layer of Matrigel or another basement membrane extract.
-
Seed cells in serum-free medium in the upper chamber of the insert.
-
Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber. The MMP-7 inhibitor or vehicle control is added to the upper chamber with the cells.
-
Incubate for 24-48 hours.
-
Non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
Invading cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.[10][11]
Gelatin Zymography
This technique is used to detect the activity of gelatinases, such as MMP-2 and MMP-9, which can be downstream targets of MMP-7 activity.
Protocol:
-
Culture cells in serum-free medium and collect the conditioned medium.
-
Separate proteins in the conditioned medium on a polyacrylamide gel containing gelatin under non-reducing conditions.
-
After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature.
-
Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C for 12-24 hours.
-
Stain the gel with Coomassie Brilliant Blue.
-
Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands corresponds to the level of enzyme activity.[12][13][14]
Visualizing the Science: Pathways and Processes
The following diagrams, created using the DOT language, illustrate key concepts related to MMP-7 function and the evaluation of its inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Matrix metalloproteinase inhibition delays wound healing and blocks latent transforming growth factor-β1 promoted myofibroblast formation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. protocols.io [protocols.io]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Wound healing assay | Abcam [abcam.com]
- 10. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. med.upenn.edu [med.upenn.edu]
- 14. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MMP-7 Inhibitors: The Broad-Spectrum Efficacy of Batimastat Versus the Selective Action of a Thiirane-Based Inhibitor
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme inhibitor is a critical decision. This guide provides a detailed comparative analysis of two distinct matrix metalloproteinase (MMP) inhibitors: Batimastat, a broad-spectrum inhibitor, and the more selective 2-[(4-phenoxyphenyl)sulfonylmethyl]thiirane. This comparison aims to furnish an objective overview of their performance, supported by experimental data, to aid in the selection of the most suitable compound for specific research applications.
Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in numerous pathological processes, including cancer metastasis, arthritis, and cardiovascular diseases. MMP-7, or matrilysin, is a key member of this family, and its inhibition is a focal point of therapeutic research.
At a Glance: Batimastat vs. Thiirane Inhibitor
| Feature | Batimastat (BB-94) | 2-[(4-phenoxyphenyl)sulfonylmethyl]thiirane |
| Inhibitor Class | Broad-spectrum MMP inhibitor | Selective Gelatinase Inhibitor |
| Mechanism of Action | Hydroxamate-based zinc chelation | Mechanism-based slow-binding inhibition |
| Primary Targets | MMP-1, MMP-2, MMP-3, MMP-7, MMP-9 | MMP-2, MMP-9, MMP-14 |
| Selectivity Profile | Potent inhibitor of multiple MMPs | Selective for gelatinases (MMP-2, MMP-9) |
In-Depth Inhibitory Profile: A Quantitative Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Batimastat and the inhibition constants (Ki) for the thiirane-based inhibitor against a panel of MMPs. This data highlights the differing selectivity profiles of the two compounds.
| MMP Target | Batimastat IC50 (nM) | 2-[(4-phenoxyphenyl)sulfonylmethyl]thiirane Inhibition |
| MMP-1 | 3[1][2][3][4] | Poor inhibitor[5] |
| MMP-2 | 4[1][2][3][4] | Nanomolar range Ki[6] |
| MMP-3 | 20[1][2][3][4] | Poor inhibitor[5] |
| MMP-7 | 6[1][2][3] | Poor inhibitor[5] |
| MMP-9 | 4[1][2][3][4] | Low micromolar range Ki[6] |
| MMP-14 | Not widely reported | Slow-binding inhibition[6][7] |
Mechanism of Action: A Tale of Two Strategies
The divergent inhibitory profiles of Batimastat and the thiirane-based compound stem from their distinct mechanisms of action at the molecular level.
Batimastat , as a hydroxamate-based inhibitor, functions through a well-established mechanism of zinc chelation.[8] The hydroxamic acid moiety in its structure binds to the catalytic zinc ion in the active site of the MMP, rendering the enzyme inactive. This direct and potent interaction is common across many MMP family members, leading to Batimastat's broad-spectrum activity.[4]
In contrast, 2-[(4-phenoxyphenyl)sulfonylmethyl]thiirane employs a more sophisticated, mechanism-based approach.[9][10] The thiirane ring acts as a "caged" thiolate.[9][11] Within the specific microenvironment of the gelatinase active site, an enzyme-catalyzed reaction is initiated, leading to the opening of the thiirane ring.[9][10][12] This exposes a thiolate group that then forms a stable complex with the active site zinc ion, resulting in potent and slow-binding inhibition.[9][12] This unique activation requirement is the basis for its selectivity towards gelatinases.[10]
References
- 1. Batimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Structure–Activity Relationship for Thiirane-Based Gelatinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Kinetic Characterization and Metabolism of Diastereomeric 2-(1-(4-Phenoxyphenylsulfonyl)ethyl)thiiranes as Potent Gelatinase and MT1-MMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, kinetic characterization and metabolism of diastereomeric 2-(1-(4-phenoxyphenylsulfonyl)ethyl)thiiranes as potent gelatinase and MT1-MMP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonate-Containing Thiiranes as Selective Gelatinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Active Site Ring-Opening of a Thiirane Moiety and Picomolar Inhibition of Gelatinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]
Independent Verification of Mmp-7-IN-3's Role in Suppressing Fibrosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Mmp-7-IN-3 in suppressing fibrosis against other matrix metalloproteinase (MMP) inhibitors and standard-of-care anti-fibrotic agents. The data presented is collated from independent studies to offer a comprehensive overview of the current research landscape.
Comparative Efficacy of Anti-Fibrotic Compounds
The following tables summarize the quantitative data from preclinical studies on various compounds in established models of kidney and pulmonary fibrosis.
Table 1: Performance in Unilateral Ureteral Obstruction (UUO) Model of Kidney Fibrosis
| Compound | Class | Animal Model | Key Efficacy Metric | Result | Citation |
| This compound | Selective MMP-7 Inhibitor | Mouse | Reduction in Collagen I & Fibronectin | Substantially reduced | [1] |
| This compound | Selective MMP-7 Inhibitor | Mouse | Reduction in β-catenin | Reduced | [1] |
| Pirfenidone | Pyridone Anti-fibrotic | Rat | Suppression of Hydroxyproline Increase | Significantly suppressed | [2] |
| Pirfenidone | Pyridone Anti-fibrotic | Rat | Inhibition of Collagen I & IV mRNA | Inhibited | [2] |
Table 2: Performance in Bleomycin-Induced Pulmonary Fibrosis Model
| Compound | Class | Animal Model | Key Efficacy Metric | Result | Citation |
| GenSciP117 | MMP-7 siRNA | Rat | MMP-7 Knockdown (mRNA & protein) | Potent knockdown | |
| GenSciP117 | MMP-7 siRNA | Rat | Reduction in Hydroxyproline | Reduced to basal levels | |
| Batimastat | Broad-spectrum MMP Inhibitor | Mouse | Reduction in Hydroxyproline | Significantly reduced | [3] |
| Batimastat | Broad-spectrum MMP Inhibitor | Mouse | Histopathological Improvement | Significantly reduced fibrosis | [3] |
| Nintedanib | Tyrosine Kinase Inhibitor | Mouse | Reduction in Ashcroft Score | 2.4±1.4 (Nintedanib) vs 4.9±1.3 (Vehicle) | [4] |
| Nintedanib | Tyrosine Kinase Inhibitor | Mouse | Reduction in TGF-β1 in BALF | 95.7±48.4 pg/mL (Nintedanib) vs 147.1±11.7 pg/mL (Vehicle) | [4] |
Experimental Protocols
Unilateral Ureteral Obstruction (UUO) Model
The UUO model is a widely used method to induce renal fibrosis. The general procedure is as follows:
-
Animal Model: Male mice or rats are typically used.
-
Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane, pentobarbital sodium).
-
Surgical Procedure: A midline or flank incision is made to expose the left kidney and ureter. The ureter is then completely ligated at two points using silk sutures. Sham-operated animals undergo the same surgical procedure without ureter ligation.
-
Post-operative Care: The incision is closed, and animals are monitored for recovery.
-
Compound Administration:
-
This compound: Administered via an appropriate route (e.g., intraperitoneal injection) at a specified dosage and frequency, starting at a designated time point relative to the UUO surgery.[1]
-
Pirfenidone: Administered orally, mixed with food, at a specified concentration (e.g., 500 mg/kg/day) for the duration of the study.[2]
-
-
Endpoint Analysis: After a set period (commonly 7 to 21 days), animals are euthanized, and the obstructed kidneys are harvested for analysis.
-
Histology: Kidney sections are stained (e.g., Masson's trichrome, Sirius Red) to assess the degree of fibrosis.
-
Biochemical Analysis: Kidney tissue is homogenized to measure markers of fibrosis such as hydroxyproline content (a key component of collagen).
-
Molecular Analysis: Western blotting and qRT-PCR are used to quantify the protein and mRNA levels of fibrosis-related markers like Collagen I, Fibronectin, and β-catenin.[1]
-
Bleomycin-Induced Pulmonary Fibrosis Model
This model is the most common for studying idiopathic pulmonary fibrosis (IPF).
-
Animal Model: Male mice or rats are commonly used.
-
Induction of Fibrosis: A single intratracheal or oropharyngeal instillation of bleomycin sulfate is administered to anesthetized animals. Control animals receive saline.
-
Compound Administration:
-
Endpoint Analysis: At a specified time point (typically 14 or 21 days after bleomycin administration), the following assessments are performed:
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BAL fluid for analysis of inflammatory cells and cytokines.
-
Histology: Lung tissue is fixed, sectioned, and stained (e.g., Masson's trichrome) to evaluate the extent of fibrosis, often quantified using the Ashcroft scoring system.[4]
-
Biochemical Analysis: Lung tissue is analyzed for hydroxyproline content to quantify collagen deposition.[3]
-
Molecular Analysis: Gene and protein expression of fibrotic markers (e.g., TGF-β1, Collagen) are measured in lung homogenates or BAL fluid.[4]
-
Signaling Pathways and Experimental Workflows
MMP-7 Signaling in Fibrosis
MMP-7 plays a significant role in the progression of fibrosis, primarily through its involvement in the Wnt/β-catenin signaling pathway and the degradation of E-cadherin. This leads to epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, contributing to the fibrotic process.
References
- 1. Standardized quantification of pulmonary fibrosis in histological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repub.eur.nl [repub.eur.nl]
- 3. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Quantification of Lung Fibrosis in IPF-Like Mouse Model and Pharmacological Response to Treatment by Micro-Computed Tomography [frontiersin.org]
Mmp-7-IN-3 Demonstrates High Specificity Against a Panel of Matrix Metalloproteinases
Mmp-7-IN-3, a potent inhibitor of matrix metalloproteinase-7 (MMP-7), exhibits significant selectivity for its target enzyme over other members of the MMP family. This high specificity is crucial for its potential therapeutic applications, as off-target inhibition of other MMPs can lead to undesirable side effects. This guide provides a comparative assessment of the inhibitory activity of this compound against various MMPs, supported by experimental data and detailed protocols.
Quantitative Assessment of Inhibitor Specificity
The inhibitory potency of this compound and its analogues is typically quantified by determining the half-maximal inhibitory concentration (IC50) against a panel of purified recombinant human MMPs. The following table summarizes the IC50 values for a key selective MMP-7 inhibitor, Compound 15, from a pivotal study, demonstrating its selectivity profile. A higher IC50 value indicates weaker inhibition.
| MMP Isoform | IC50 (nM) of Compound 15 |
| MMP-7 | 4.1 |
| MMP-1 | >10000 |
| MMP-2 | >10000 |
| MMP-3 | >10000 |
| MMP-8 | >10000 |
| MMP-9 | >10000 |
| MMP-12 | >10000 |
| MMP-13 | >10000 |
| MMP-14 | >10000 |
Data sourced from a study on potent and selective MMP-7 inhibitors.[1]
As the data illustrates, Compound 15 is a highly potent inhibitor of MMP-7 with an IC50 value in the low nanomolar range, while its inhibitory activity against other MMPs, including MMP-1, -2, -3, -8, -9, -12, -13, and -14, is negligible, with IC50 values exceeding 10,000 nM.[1] This demonstrates a remarkable selectivity of over 2400-fold for MMP-7 compared to the other tested MMPs.
Experimental Protocols
The determination of MMP inhibitory activity and selectivity is performed using a well-established in vitro enzymatic assay.
Fluorogenic Substrate-Based MMP Activity Assay
This method measures the enzymatic activity of MMPs by monitoring the cleavage of a specific fluorogenic substrate.
Principle: The assay utilizes a fluorescence resonance energy transfer (FRET) peptide substrate. In its intact form, the fluorescence of a donor fluorophore is quenched by a nearby acceptor molecule. Upon cleavage of the peptide by an active MMP, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Recombinant human MMP enzymes (e.g., MMP-1, -2, -3, -7, -8, -9, -12, -13, -14)
-
Fluorogenic MMP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.05% Brij-35)
-
Test inhibitor (this compound)
-
96-well microtiter plates (black, for fluorescence assays)
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation: Pro-MMPs are activated according to the manufacturer's instructions, often involving treatment with p-aminophenylmercuric acetate (APMA).
-
Inhibitor Preparation: A dilution series of this compound is prepared in the assay buffer.
-
Reaction Setup: In a 96-well plate, the activated MMP enzyme is pre-incubated with varying concentrations of the inhibitor for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Substrate Addition: The fluorogenic substrate is added to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: The increase in fluorescence is monitored kinetically over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the specific fluorophore.
-
Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence signal progression. The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflow and Signaling Pathways
To better understand the experimental process and the biological context of MMP-7, the following diagrams are provided.
Caption: Workflow for determining MMP inhibitor IC50 values.
MMP-7 is involved in several key signaling pathways that regulate cellular processes such as proliferation, migration, and apoptosis.
References
Validating Mmp-7-IN-3 in a New Therapeutic Arena: A Comparative Guide for Idiopathic Pulmonary Fibrosis
For Immediate Release
This guide provides a comprehensive comparison of the selective Matrix Metalloproteinase-7 (MMP-7) inhibitor, Mmp-7-IN-3, against current standards of care in a preclinical model of Idiopathic Pulmonary Fibrosis (IPF). The presented data is hypothetical and intended to guide researchers in designing in vivo studies to validate the efficacy of this compound in this new disease context.
Introduction
Matrix Metalloproteinase-7 (MMP-7), or matrilysin, is a zinc-dependent endopeptidase that plays a crucial role in extracellular matrix remodeling.[1][2] Its dysregulation has been implicated in a variety of fibrotic diseases, including kidney fibrosis and idiopathic pulmonary fibrosis (IPF).[3][4][5] this compound is a potent and selective inhibitor of MMP-7 that has demonstrated efficacy in a murine model of kidney fibrosis.[3] This guide outlines a proposed experimental framework to validate the in vivo efficacy of this compound in a bleomycin-induced mouse model of IPF, a disease where MMP-7 is a key therapeutic target.[5]
Comparative Efficacy in a Bleomycin-Induced IPF Model
The following table summarizes the projected quantitative outcomes of a 21-day in vivo study comparing this compound with Pirfenidone, an approved anti-fibrotic agent for IPF, in a bleomycin-induced mouse model of pulmonary fibrosis.
| Parameter | Vehicle Control (Bleomycin) | This compound (10 mg/kg, i.p.) | Pirfenidone (30 mg/kg, oral) | Healthy Control |
| Ashcroft Fibrosis Score | 7.2 ± 0.8 | 3.5 ± 0.6 | 4.8 ± 0.7 | 0.5 ± 0.2 |
| Lung Collagen Content (μ g/lung ) | 850 ± 120 | 420 ± 95 | 580 ± 110 | 200 ± 50 |
| Bronchoalveolar Lavage (BAL) Fluid Total Cell Count (x10^5) | 12.5 ± 2.1 | 5.8 ± 1.5 | 7.9 ± 1.8 | 2.1 ± 0.5 |
| BAL Fluid Macrophage Count (x10^5) | 8.2 ± 1.5 | 3.1 ± 0.9 | 4.5 ± 1.1 | 1.5 ± 0.4 |
| BAL Fluid Neutrophil Count (x10^5) | 3.5 ± 0.9 | 1.2 ± 0.4 | 1.8 ± 0.6 | 0.3 ± 0.1 |
| MMP-7 Protein Levels in Lung Homogenate (ng/mg protein) | 15.8 ± 3.2 | 4.1 ± 1.1 | 12.5 ± 2.8 | 2.5 ± 0.8 |
| α-SMA Positive Myofibroblasts (Immunohistochemistry, % area) | 18.5 ± 4.1 | 6.2 ± 2.5 | 10.1 ± 3.2* | 1.8 ± 0.9 |
*Statistically significant difference compared to the Vehicle Control group (p < 0.05). Data are presented as mean ± standard deviation.
Experimental Protocols
A detailed methodology for the proposed in vivo efficacy study is provided below.
1. Animal Model:
-
Species: C57BL/6 mice, male, 8-10 weeks old.
-
Disease Induction: A single intratracheal instillation of bleomycin (2.5 U/kg) will be administered on day 0 to induce pulmonary fibrosis. Control animals will receive sterile saline.
2. Treatment Groups:
-
Vehicle Control: Bleomycin-treated mice receiving daily intraperitoneal (i.p.) injections of the vehicle (e.g., 5% DMSO in saline).
-
This compound: Bleomycin-treated mice receiving daily i.p. injections of this compound (10 mg/kg).
-
Pirfenidone: Bleomycin-treated mice receiving daily oral gavage of Pirfenidone (30 mg/kg).
-
Healthy Control: Saline-treated mice receiving daily i.p. injections of the vehicle.
3. Study Duration and Endpoints:
-
The study will be conducted over 21 days.
-
On day 21, animals will be euthanized for sample collection.
-
Primary Endpoint: Histological assessment of lung fibrosis using the Ashcroft scoring method.
-
Secondary Endpoints:
-
Quantification of lung collagen content using a Sircol collagen assay.
-
Analysis of bronchoalveolar lavage (BAL) fluid for total and differential cell counts.
-
Measurement of MMP-7 protein levels in lung homogenates by ELISA.
-
Immunohistochemical analysis of α-smooth muscle actin (α-SMA) to quantify myofibroblast accumulation.
-
4. Statistical Analysis:
-
Data will be analyzed using one-way ANOVA followed by a post-hoc test (e.g., Tukey's) for multiple comparisons.
-
A p-value of less than 0.05 will be considered statistically significant.
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow:
Caption: Experimental workflow for validating this compound in a bleomycin-induced IPF model.
MMP-7 Signaling Pathway in IPF:
Caption: Simplified signaling pathway of MMP-7 in the pathogenesis of pulmonary fibrosis.
Conclusion
The selective MMP-7 inhibitor, this compound, presents a promising therapeutic strategy for idiopathic pulmonary fibrosis. The proposed in vivo study provides a robust framework for validating its efficacy against a clinically relevant comparator. The hypothetical data suggests that this compound could offer significant anti-fibrotic and anti-inflammatory effects, warranting further investigation for its potential as a novel treatment for IPF.
References
- 1. MMP7 - Wikipedia [en.wikipedia.org]
- 2. Matrix metalloproteinase profiling and their roles in disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07005G [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Many Faces of Matrix Metalloproteinase-7 in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MMP-7 inhibitor exhibits antifibrotic effects in preclinical IPF | BioWorld [bioworld.com]
Mmp-7-IN-3 vs. Broad-Spectrum MMP Inhibitors: A Head-to-Head Comparison for Researchers
In the landscape of matrix metalloproteinase (MMP) inhibition, the paradigm is shifting from broad-spectrum agents to highly selective molecules. This guide provides a detailed, data-driven comparison between Mmp-7-IN-3, a selective MMP-7 inhibitor, and traditional broad-spectrum MMP inhibitors. This objective analysis is intended for researchers, scientists, and drug development professionals to inform strategic decisions in their respective fields.
Executive Summary
This compound emerges as a highly potent and selective inhibitor of MMP-7, offering a targeted approach with potentially fewer off-target effects compared to broad-spectrum MMP inhibitors.[1][2] Broad-spectrum inhibitors, while effective against multiple MMPs, have historically been plagued by issues of toxicity and adverse effects, largely attributed to their lack of selectivity.[3][4] This comparison underscores the therapeutic potential of selective MMP inhibition in diseases where MMP-7 is a key pathological driver, such as kidney fibrosis and certain cancers.[1][2][5]
Data Presentation: Potency and Selectivity Profile
The following table summarizes the inhibitory activity (IC50 values) of this compound against a panel of MMPs, contrasted with the activity of representative broad-spectrum MMP inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | MMP-1 (nM) | MMP-2 (nM) | MMP-3 (nM) | MMP-7 (nM) | MMP-8 (nM) | MMP-9 (nM) | MMP-13 (nM) | MMP-14 (nM) |
| This compound (Compound 15) | >10000 | >10000 | >10000 | 10 | >10000 | >10000 | >10000 | >10000 |
| Batimastat | 3 | 4 | 20 | 6 | - | 4 | - | - |
| Doxycycline | >400,000 | - | 30,000 | 28,000 | - | - | 2,000 | - |
| MMP Inhibitor II (compound 4e) | 24 | - | 18.4 | 30 | - | 2.7 | - | - |
Data for this compound (Compound 15) is from Abe-Sato K, et al. (2023).[2] Data for Batimastat and Doxycycline is compiled from various sources.[5][6] Data for MMP Inhibitor II (compound 4e) is from MedChemExpress.[5]
Experimental Protocols
The determination of inhibitor potency (IC50) is a critical component of drug discovery. A common and reliable method is the fluorogenic substrate assay.
Fluorogenic MMP Activity Assay Protocol
This protocol outlines the general steps for determining the IC50 of an inhibitor against a specific MMP.
-
Enzyme Activation: Recombinant human pro-MMP is activated. For instance, pro-MMP-7 can be activated by incubation with 4-aminophenylmercuric acetate (APMA) at 37°C.
-
Inhibitor Preparation: A serial dilution of the test inhibitor (e.g., this compound) is prepared in an appropriate assay buffer.
-
Reaction Mixture: The activated MMP enzyme is pre-incubated with the various concentrations of the inhibitor in a 96-well microplate.
-
Substrate Addition: A fluorogenic MMP substrate is added to each well to initiate the enzymatic reaction. A common substrate for MMP-7 is MOCAc-PLGL(Dpa)AR-NH2.[5]
-
Fluorescence Measurement: The plate is incubated at 37°C, and the increase in fluorescence is measured over time using a fluorescence plate reader. The cleavage of the FRET peptide by the MMP results in a detectable fluorescent signal.[7]
-
Data Analysis: The rate of substrate cleavage is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MMP7 - Wikipedia [en.wikipedia.org]
- 4. Matrix Metalloproteinase-7 Is a Urinary Biomarker and Pathogenic Mediator of Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MMP Activity Assay Kit (Fluorometric - Green) (ab112146) | Abcam [abcam.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Mmp-7-IN-3
This guide provides crucial safety, handling, and disposal information for Mmp-7-IN-3, a potent and selective inhibitor of matrix metalloproteinase-7 (MMP-7). The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. Inspect gloves prior to use and dispose of them properly after handling the compound.
-
Body Protection: A laboratory coat is mandatory. For procedures with a higher risk of splashing, consider an impervious apron.
-
Respiratory Protection: If working with the powdered form for extended periods or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.
Safety and Handling Procedures
Adherence to proper laboratory protocols is essential when working with this compound.
Storage: this compound should be stored in a tightly sealed container, protected from moisture. Recommended storage temperatures are:
-
Powder: -80°C for up to 2 years, or -20°C for up to 1 year.[1]
-
In solvent: -80°C for up to 6 months, or -20°C for up to 1 month.[1]
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Unused compounds should be treated as chemical waste. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Quantitative Data
The following tables summarize key quantitative information for this compound.
| Property | Value |
| CAS Number | 2865097-58-9 |
| Molecular Formula | C₄₁H₄₇N₅O₈S₂ |
| Molecular Weight | 818.27 g/mol |
| Purity | >98% |
| Solubility | DMSO: ≥ 100 mg/mL (≥ 122.21 mM) |
| Storage Condition | Shelf Life |
| Powder (-80°C) | 2 years |
| Powder (-20°C) | 1 year |
| In Solvent (-80°C) | 6 months |
| In Solvent (-20°C) | 1 month |
Experimental Protocols
While a specific, detailed step-by-step protocol for an experiment using this compound is not publicly available, a general procedure for an in vitro MMP-7 inhibition assay can be outlined as follows. This is a representative workflow and should be adapted and optimized for specific experimental needs.
General In Vitro MMP-7 Inhibition Assay Workflow:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.[1]
-
Dilute the stock solution to the desired concentrations using an appropriate assay buffer.
-
Prepare a solution of recombinant human MMP-7 enzyme in assay buffer.
-
Prepare a solution of a fluorogenic MMP-7 substrate.
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted this compound solutions.
-
Add the MMP-7 enzyme solution to each well and incubate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at regular intervals using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Determine the IC₅₀ value of this compound by plotting the enzyme activity against the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways where MMP-7 is involved, particularly in the context of kidney fibrosis, a process that can be studied using this compound.
Caption: Interaction of MMP-7 with the Wnt/β-catenin signaling pathway in promoting kidney fibrosis.
Caption: The role of MMP-7 as a downstream effector of TGF-β signaling in the context of kidney fibrosis.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
